AF38469
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUSQCZMQIBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AF38469: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a novel, orally bioavailable small molecule inhibitor of the VPS10P domain-containing receptor Sortilin (SORT1).[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing from a comprehensive review of preclinical research. The document details the compound's primary molecular target, its impact on key signaling pathways, and its therapeutic potential in oncology, neurodegenerative disorders, and metabolic diseases. Quantitative data from key studies are summarized, experimental methodologies are detailed, and cellular pathways are visually represented to facilitate a deeper understanding of this compound's biological activity.
Introduction
Sortilin is a type-I transmembrane receptor involved in a wide array of cellular processes, including protein trafficking, signal transduction, and endocytosis.[2][3] Its dysregulation has been implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.[2][4] this compound has emerged as a selective inhibitor of sortilin, demonstrating promise in various disease models.[1] This guide synthesizes the current understanding of its mechanism of action.
Core Mechanism of Action: Sortilin Inhibition
The primary mechanism of action of this compound is the direct inhibition of sortilin.[1] X-ray crystallography has revealed that this compound binds to the neurotensin (B549771) binding site within the Vps10p domain of sortilin.[1][5] This binding event competitively inhibits the interaction of sortilin with its ligands, such as neurotensin and pro-neurotrophins.[5][6] By blocking these interactions, this compound modulates the downstream signaling cascades that are dependent on sortilin activity.
Impact on Cellular Signaling Pathways
This compound's inhibition of sortilin leads to the modulation of several critical intracellular signaling pathways. These effects are context-dependent, varying with cell type and disease state.
Inhibition of the GSK-3β/β-catenin/Twist Pathway in Glioblastoma
In glioblastoma (GBM) cells, this compound has been shown to inhibit the GSK-3β/β-catenin/Twist signaling pathway in a dose- and time-dependent manner.[7] This inhibition leads to a reduction in the expression of β-catenin and Twist, key regulators of epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[7]
Caption: this compound inhibits Sortilin, leading to the downregulation of the GSK-3β/β-catenin/Twist pathway and subsequent reduction in glioblastoma cell invasion.
Activation of the TFEB-Mediated Lysosomal Biogenesis Pathway
In the context of lysosomal storage disorders, such as Batten disease, this compound treatment leads to the activation of Transcription Factor EB (TFEB).[8] TFEB is a master regulator of lysosomal biogenesis and autophagy.[8] The activation of TFEB by this compound promotes the clearance of accumulated lysosomal storage materials.[8]
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Inhibition: A Technical Guide to the Binding Affinity of AF38469 with Sortilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) has emerged as a critical regulator in a multitude of physiological and pathological processes, including neuronal signaling, protein trafficking, and cancer progression. Its role as a multi-ligand Vps10p-domain receptor makes it an attractive therapeutic target. AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of sortilin. This technical guide provides an in-depth analysis of the binding affinity of this compound to sortilin, detailing the quantitative data, experimental methodologies, and the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for sortilin has been characterized, demonstrating a potent interaction. The primary quantitative measure available is the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to sortilin.
| Compound | Parameter | Value | Species | Assay | Reference |
| This compound | IC50 | 330 nM | Human | Scintillation Proximity Assay | [1][2][3] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and interpretation of binding affinity data. The following are detailed methodologies for key experiments used to characterize the interaction between this compound and sortilin.
Scintillation Proximity Assay (SPA) for Sortilin Binding
This assay is a homogeneous and high-throughput method used to measure the displacement of a radiolabeled ligand from sortilin by a test compound like this compound.
Principle: His-tagged sortilin is captured by nickel (Ni) chelate imaging beads. A radiolabeled ligand, [³H]-neurotensin, is added and binds to sortilin. When the radioligand is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing light that is detected. Unbound radioligand in the solution is too far away to cause a signal. A competing compound, such as this compound, will displace the [³H]-neurotensin, leading to a decrease in the signal.
Materials:
-
Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 2.0 mM CaCl₂, 0.1% BSA, and 0.1% Tween-20.[4]
-
Recombinant Protein: 6xHis-tagged human Sortilin (h-Sortilin).[4]
-
Radioligand: [³H]-Neurotensin.[4]
-
Beads: Ni chelate imaging beads (e.g., from PerkinElmer).[4]
-
Test Compound: this compound.
-
Assay Plate: 384-well microplate.
-
Detection Instrument: ViewLux or similar microplate scintillation counter.[4]
Procedure:
-
Compound Pre-incubation: Add the desired concentrations of this compound (typically in a dose-response format covering several decades of concentration) to the wells of a 384-well plate.
-
Protein Addition: Add 150 nM of 6xHis-tagged h-Sortilin to each well.[4]
-
Incubation: Incubate for 30 minutes at room temperature to allow the test compound to bind to sortilin.[4]
-
Radioligand and Bead Addition: Add a mixture of 5 nM [³H]-Neurotensin and Ni chelate imaging beads to each well.[4]
-
Final Incubation: Incubate for 6 hours at room temperature to allow the binding to reach equilibrium.[4]
-
Detection: Read the plate on a ViewLux microplate reader with a 360-second exposure time per well.[4]
-
Data Analysis: Calculate the IC50 values by performing a nonlinear regression using a sigmoid concentration-response (variable slope) model.[4]
Scintillation Proximity Assay (SPA) Workflow.
BioLayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technology that measures biomolecular interactions in real-time. It can be used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of the this compound-sortilin interaction.
Principle: A biosensor tip is coated with a ligand (e.g., biotinylated sortilin). The tip is then dipped into a solution containing the analyte (this compound). As the analyte binds to the ligand, the thickness of the biological layer on the biosensor tip increases, causing a shift in the interference pattern of light reflected from the tip. This shift is measured in real-time to generate a binding curve.
Materials:
-
BLI Instrument: (e.g., Octet RED96e).
-
Biosensors: Streptavidin (SA) biosensors.
-
Recombinant Protein: Biotinylated human Sortilin.
-
Analyte: this compound.
-
Assay Buffer: A suitable buffer such as PBS with 0.1% BSA and 0.02% Tween-20.
-
Assay Plate: 96-well microplate.
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Ligand Immobilization: Load the biotinylated sortilin onto the streptavidin biosensors to a desired level (e.g., 1-2 nm shift).
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Association: Move the biosensors to wells containing various concentrations of this compound and measure the binding in real-time for a defined period (e.g., 300 seconds).
-
Dissociation: Move the biosensors back to wells containing only the assay buffer and measure the dissociation of this compound in real-time (e.g., 600 seconds).
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the kon, koff, and KD values.
BioLayer Interferometry (BLI) Experimental Workflow.
Signaling Pathways Modulated by this compound
The binding of this compound to sortilin competitively inhibits the interaction of endogenous ligands, thereby modulating downstream signaling pathways. A key pathway affected is the regulation of lysosomal biogenesis through Transcription Factor EB (TFEB).
TFEB-Mediated Lysosomal Biogenesis Pathway
Inhibition of sortilin by this compound has been shown to stimulate the nuclear translocation of TFEB.[1][2] TFEB is a master regulator of lysosomal biogenesis and autophagy.[1] Once in the nucleus, TFEB activates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[1] This leads to an increase in the production of lysosomal enzymes and membrane proteins, enhancing the cell's capacity for degradation and clearance of cellular waste. This mechanism is thought to contribute to the therapeutic effects of this compound in models of lysosomal storage disorders.[1][2]
This compound Modulates TFEB-Mediated Lysosomal Biogenesis.
Inhibition of Pro-tumorigenic Signaling
Sortilin is implicated in cancer progression by promoting cell adhesion, invasion, and metastasis. This compound, by inhibiting sortilin, has been shown to reduce the phosphorylation of Focal Adhesion Kinase (FAK). FAK is a key mediator of integrin signaling and is involved in cell migration and survival. The reduction in FAK phosphorylation upon treatment with this compound suggests a mechanism for its anti-invasive effects in cancer models.
This compound Inhibits Sortilin-Mediated FAK Signaling.
Conclusion
This compound is a potent and selective inhibitor of sortilin with a well-characterized binding affinity. The experimental protocols provided herein offer a foundation for further investigation and validation of its interaction with sortilin. The elucidation of its impact on key signaling pathways, such as TFEB-mediated lysosomal biogenesis and FAK signaling, underscores its therapeutic potential in a range of diseases, from neurodegenerative disorders to cancer. This technical guide serves as a valuable resource for the scientific community to advance the understanding and application of sortilin inhibitors in drug discovery and development.
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. battendiseasenews.com [battendiseasenews.com]
- 3. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers [mdpi.com]
- 4. researchgate.net [researchgate.net]
AF38469: A Technical Guide to a Selective Sortilin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of the VPS10P family sorting receptor, Sortilin.[1][2] This document provides a comprehensive overview of the selectivity profile, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of neurodegenerative disease, oncology, and metabolic disorders. While this compound has been demonstrated to be selective for Sortilin, detailed quantitative data on its selectivity against a full panel of other proteins is proprietary and not publicly available in full. This guide synthesizes the currently accessible information.
Core Mechanism of Action
This compound functions by directly inhibiting the activity of Sortilin, a type I transmembrane protein involved in protein trafficking and signal transduction.[3] X-ray crystallography has revealed that this compound binds within a pocket in the Vps10p domain of Sortilin.[2][4] This is the same binding site for the C-terminal end of neurotensin (B549771), a natural ligand for Sortilin.[4] By occupying this pocket, this compound effectively blocks the binding of various ligands to Sortilin, thereby modulating downstream signaling pathways.
Signaling Pathway Modulation
This compound has been shown to impact several key signaling pathways through its inhibition of Sortilin:
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Neurotrophin Signaling: Sortilin is a co-receptor for neurotrophins and their precursors, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), in conjunction with the p75 neurotrophin receptor (p75NTR). This complex can initiate apoptotic pathways. By inhibiting Sortilin, this compound can potentially block these pro-apoptotic signals.[1]
-
TFEB Activation: Treatment with this compound has been demonstrated to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] This leads to the upregulation of TFEB target genes, enhanced lysosomal function, and clearance of cellular waste products.[5][6]
-
Inflammatory Signaling: In the context of diabetic retinopathy, this compound has been shown to reduce the levels of key inflammatory mediators such as high mobility group box 1 (HMGB1) and interleukin-1β (IL-1β).[7]
Selectivity Profile
This compound is described as a "selective" inhibitor of Sortilin. While a comprehensive, publicly available selectivity screen against a wide range of proteins is not available, one study noted its inability to bind to the neurotensin receptor 1 (NTR1) and a panel of other proteins known to bind similar molecules, suggesting its specificity for Sortilin.[1]
| Target | Interaction | Notes |
| Sortilin | Inhibitor | Binds to the neurotensin binding pocket in the Vps10p domain.[2][4] |
| Neurotensin Receptor 1 (NTR1) | No significant binding | Demonstrates selectivity over other neurotensin-related receptors.[1] |
Further detailed quantitative selectivity data is likely available in the primary publication by Petersen et al. (2014), which is not fully accessible through public search.
Experimental Protocols & Findings
This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating therapeutic potential across multiple disease areas.
In Vitro Studies in Batten Disease Models
-
Objective: To assess the effect of this compound on lysosomal function and TFEB activation in cell models of Batten disease.
-
Methodology:
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) and primary neuronal cultures (PNCs) from various Batten disease mouse models (e.g., Cln1R151X, Cln2R207X, Cln3Δex7/8) were utilized.[6]
-
Treatment: Cells were treated with this compound at concentrations of 40 nM and 400 nM or with DMSO as a vehicle control.[6]
-
TFEB Nuclear Translocation Assay: Wild-type Neuro 2A cells were transfected with pEGFP-N1-TFEB. Following treatment with 40 nM this compound, live-cell imaging was used to monitor the translocation of TFEB from the cytoplasm to the nucleus over time.[6]
-
Enzyme Activity Assays: The activity of lysosomal enzymes such as tripeptidyl peptidase 1 (TPP1) and palmitoyl-protein thioesterase 1 (PPT1) was measured in Batten disease MEFs treated with 40 nM this compound.[6]
-
Gene Expression Analysis: The expression of TFEB target genes and other lysosomal genes was assessed in wild-type MEFs treated with 40 nM this compound.[6]
-
-
Key Findings:
-
This compound significantly stimulated the nuclear translocation of TFEB after 90 minutes of treatment.[6]
-
Treatment with this compound led to the upregulation of TFEB target genes.[6]
-
This compound increased the enzymatic activity of TPP1 and PPT1 in the respective deficient cell lines.[5][6]
-
The inhibitor reduced the accumulation of lysosomal storage materials in Batten disease cell models.[5]
-
In Vivo Studies in Mouse Models
-
Objective: To evaluate the efficacy and safety of orally administered this compound in mouse models of neurodegenerative and metabolic diseases.
-
Methodology:
-
Animal Models: Mouse models for CLN2 and CLN3 Batten disease, as well as streptozotocin (B1681764) (STZ)-induced diabetic mice, were used.[5][6][7]
-
Drug Administration: this compound was dissolved in the drinking water at various concentrations, ranging from 0.03 µg/ml to 10 µg/kg dose equivalent.[6][7]
-
Behavioral Assessments: In the CLN2 mouse model, tremors were evaluated as a key behavioral phenotype.[5][6]
-
Histopathological Analysis: Brain tissue was analyzed for lysosomal storage material accumulation (e.g., subunit C of the mitochondrial ATP synthase), microglial activation (CD68+), and astroglial activation (GFAP+).[6]
-
Retinal Function Assessment: In diabetic mice, retinal function was evaluated using electroretinogram (ERG) and fluorescein (B123965) angiography.[7]
-
-
Key Findings:
-
Oral administration of this compound completely rescued the tremor phenotype in a CLN2 disease mouse model.[5][6]
-
The treatment prevented the accumulation of lysosomal storage material and reduced neuroinflammation in the brains of both CLN2 and CLN3 mouse models.[5][6]
-
In diabetic mice, this compound restored normal retinal function and reduced levels of inflammatory mediators.[7]
-
The treatment was not associated with toxic side effects in the studied models.[5]
-
Visualized Pathways and Workflows
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
AF38469: A Technical Guide to a Selective Sortilin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a potent and selective small molecule inhibitor of the Vps10p-domain sorting receptor, sortilin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this compound. Detailed methodologies for relevant experiments are outlined, and its impact on critical signaling pathways is visualized. This document serves as a core resource for researchers investigating the therapeutic potential of targeting sortilin in various disease contexts, including neurodegenerative disorders, cancer, and diabetic complications.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, orally bioavailable compound. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-({[3-(Trifluoromethyl)phenyl]carbonyl}amino)benzoic acid | |
| Molecular Formula | C₁₅H₁₁F₃N₂O₃ | [] |
| Molecular Weight | 324.25 g/mol | [][2] |
| CAS Number | 1531634-31-7 | [] |
| SMILES | O=C(NC1=CC=CC(C(F)(F)F)=C1)C2=CC=CC=C2C(O)=O | [2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: ≥ 43 mg/mL (132.61 mM) | [3] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [3] |
Note: Some properties may be predicted or obtained from vendor data sheets.
Pharmacological Properties
This compound is a selective inhibitor of sortilin, a type-I transmembrane receptor involved in protein trafficking and signal transduction.
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Property | Value | Species | Reference(s) |
| Target | Sortilin | - | [3] |
| IC₅₀ | 330 nM | - | [3] |
| Bioavailability | Orally bioavailable | - | [4] |
| Volume of Distribution (Vd) | 0.7 L/kg | Rat | [3] |
| Clearance | 4.8 L/h/kg | Rat | [3] |
| Half-life (t₁/₂) | 1.2 h | Rat | [3] |
This compound has demonstrated selectivity for sortilin with no significant activity against a panel of other receptors and enzymes.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the function of sortilin, thereby modulating several downstream signaling pathways.
Inhibition of Sortilin-Mediated Protein Trafficking
Sortilin plays a crucial role in the intracellular sorting and trafficking of various proteins. By inhibiting sortilin, this compound can disrupt these processes, which has been shown to be beneficial in the context of lysosomal storage disorders.[5][6]
Modulation of Inflammatory Signaling
In the context of diabetic retinopathy, this compound has been shown to reduce the levels of key inflammatory mediators.[7]
Figure 1: this compound reduces inflammation by inhibiting sortilin-mediated pathways.
Regulation of the TFEB/TFE3 Transcriptional Network
This compound has been observed to activate the transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy.[5] This activation is thought to contribute to the clearance of accumulated storage materials in lysosomal disorders.
Figure 2: this compound promotes lysosomal biogenesis via the TFEB/TFE3 pathway.
Inhibition of Glioblastoma Invasion via the GSK-3β/β-catenin/Twist Pathway
In glioblastoma models, sortilin promotes tumor cell invasion and mesenchymal transition. This compound has been shown to counteract this by modulating the GSK-3β/β-catenin/Twist signaling pathway.[8]
Figure 3: this compound inhibits glioblastoma invasion by modulating GSK-3β/β-catenin/Twist signaling.
Experimental Protocols
The following sections outline the general methodologies for key experiments involving this compound.
In Vitro Sortilin Inhibition Assay
A common method to determine the IC₅₀ of this compound against sortilin is a competitive binding assay.
Figure 4: Workflow for determining the in vitro inhibitory activity of this compound.
Protocol:
-
Protein Preparation: Purified recombinant human sortilin is immobilized on assay plates.
-
Ligand Binding: A labeled ligand of sortilin (e.g., neurotensin) is added to the wells.
-
Inhibitor Addition: this compound is added at various concentrations to compete with the labeled ligand for binding to sortilin.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detection method (e.g., fluorescence, radioactivity).
-
Data Analysis: The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC₅₀ value is determined.
In Vivo Studies in Mouse Models
This compound has been evaluated in various mouse models, including those for lysosomal storage disorders and diabetic retinopathy.
Protocol (General):
-
Animal Models: Specific mouse models relevant to the disease of interest are used (e.g., Cln2R207X mice for Batten disease, streptozotocin-induced diabetic mice).[5][7]
-
Drug Administration: this compound is typically administered orally, often dissolved in the drinking water at specified concentrations (e.g., 3 µg/mL).[5][7]
-
Treatment Duration: The duration of treatment varies depending on the study, ranging from several weeks to months.
-
Outcome Measures: A variety of endpoints are assessed, including:
-
Behavioral tests: To evaluate neurological function.[6]
-
Histopathology: To examine tissue morphology and the accumulation of storage materials.[5]
-
Biochemical assays: To measure enzyme activities and protein levels in tissue lysates.[5]
-
Western Blotting: To quantify the expression of specific proteins in signaling pathways.[7]
-
Electroretinography (ERG): To assess retinal function in models of diabetic retinopathy.[7]
-
Western Blot Analysis
Western blotting is a key technique to investigate the effect of this compound on protein expression and signaling pathways.
Protocol:
-
Cell/Tissue Lysis: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., sortilin, HMGB1, IL-1β, phosphorylated and total forms of signaling proteins).[7]
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable research tool for investigating the roles of sortilin in health and disease. Its selectivity and oral bioavailability make it a promising lead compound for the development of therapeutics targeting a range of pathologies. This technical guide provides a foundational understanding of this compound, which should facilitate further research and drug development efforts.
References
- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. battendiseasenews.com [battendiseasenews.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Sortilin promotes glioblastoma invasion and mesenchymal transition through GSK-3β/β-catenin/twist pathway - PMC [pmc.ncbi.nlm.nih.gov]
AF38469 (CAS 1531634-31-7): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Sortilin Inhibitor AF38469.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Vps10p-domain sorting receptor, Sortilin.[1][2][3] With a CAS number of 1531634-31-7, this compound has emerged as a critical tool for investigating the physiological and pathological roles of Sortilin.[2] Its ability to interfere with the binding of various ligands to Sortilin has made it a subject of intense research in multiple therapeutic areas, including oncology, neurodegenerative diseases, and pain management. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound to support its application in preclinical research.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1531634-31-7 | [3] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₃ | [3] |
| Molecular Weight | 324.26 g/mol | [3] |
| Target | Sortilin | [1][2][3] |
| IC₅₀ | 330 nM | [1][3][4] |
| Mechanism of Action | Inhibits ligand binding to Sortilin | [5] |
Quantitative Data
In Vitro Efficacy
| Assay | Cell Line | Concentration | Effect | Reference |
| TFEB Nuclear Translocation | Wild type Neuro 2A cells | 40 nM | Significant increase in TFEB nuclear translocation after 90 minutes. | [6] |
| TFEB Nuclear Translocation | Wild type Neuro 2A cells | 40 nM, 400 nM | Increased TFEB and TFE3 nuclear translocation. | [6] |
| Lysosomal Storage Reduction | Batten disease model MEFs and PNCs | 40 nM, 400 nM, 4 µM | Reduction in lysosomal storage material accumulation. | [6] |
| Glioblastoma Cell Viability | U87 cells | 400 nM | Inhibition of GSK-3β/β-catenin/Twist pathway. | [1] |
| Pancreatic Cancer Cell Adhesion & Invasion | Pancreatic cancer cell lines | Not specified | Strong reduction in adhesion and invasion. | |
| Sortilin Binding | - | 20 µM | Used for in vivo studies to block neurotensin (B549771) and BDNF signaling. | [7] |
In Vivo Pharmacokinetics (Rat)
| Parameter | Value | Route of Administration | Reference |
| Volume of Distribution (Vd) | 0.7 L/kg | Intravenous (i.v.) | [1] |
| Clearance (CL) | 4.8 L/h/kg | Intravenous (i.v.) | [1] |
| Half-life (t₁/₂) | 1.2 h | Intravenous (i.v.) | [1] |
| Bioavailability | Orally bioavailable | Oral | [1][2] |
In Vivo Efficacy
| Animal Model | Dosing | Effect | Reference |
| Rat | 1 mg/kg (i.v.) | Pharmacokinetic profiling. | [1] |
| CLN2 and CLN3 Batten disease mouse models | 0.03 µg/ml, 0.3 µg/ml, 3 µg/ml in drinking water | Prevents accumulation of lysosomal storage material and neuroinflammation. Rescues tremor phenotypes. | [8] |
| Glioblastoma xenograft model | Not specified | Suppressed tumor invasion and mesenchymal transition. | |
| Peripheral neuropathic pain (Spared Nerve Injury model) | Intrathecal injection | Alleviates mechanical allodynia by impairing BDNF-dependent signaling. | [9] |
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
Stock Solution Preparation (for in vitro use):
-
Dissolve this compound in DMSO to create a stock solution. For example, a 10 mM stock solution can be prepared. Store at -20°C or -80°C.
Working Solution Preparation (for in vitro use):
-
Dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Preparation for In Vivo Administration (Oral Gavage):
-
For oral administration, this compound can be formulated in a vehicle such as corn oil.[1]
-
Example Protocol: To prepare a 1 mg/mL solution, first dissolve this compound in a minimal amount of DMSO. Then, bring the solution to the final volume with corn oil and mix thoroughly to ensure a uniform suspension. Prepare fresh daily.
Preparation for In Vivo Administration (Intrathecal Injection):
-
For intrathecal injections, this compound can be dissolved in DMSO and then diluted in sterile phosphate-buffered saline (PBS).[7]
-
Example Protocol: Prepare a 20 µM solution by diluting a DMSO stock in sterile PBS.
Sortilin Binding Assay (Scintillation Proximity Assay - SPA)
This protocol is adapted from the method used for the initial identification of Sortilin inhibitors.
Materials:
-
Recombinant Sortilin protein
-
³H-labeled neurotensin (radioligand)
-
This compound or other test compounds
-
SPA beads (e.g., PVT-based)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well or 384-well microplates suitable for SPA
-
Microplate scintillation counter
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control (unlabeled neurotensin).
-
Add the recombinant Sortilin protein to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the ³H-neurotensin to the wells.
-
Add the SPA beads.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-6 hours) at room temperature.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ value.
Western Blot Analysis of Signaling Pathways
This is a general protocol that can be adapted to analyze the effects of this compound on the GSK-3β/β-catenin/Twist, FAK, and BDNF signaling pathways.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-GSK-3β, total GSK-3β, β-catenin, Twist, p-FAK, total FAK, p-TrkB, total TrkB, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
TFEB Nuclear Translocation Assay (Immunofluorescence)
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash with PBS.
-
Block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBST.
4. Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear-to-cytoplasmic ratio of TFEB fluorescence intensity.
Cell Invasion Assay (Transwell Assay)
1. Preparation of Transwell Inserts:
-
Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel or another basement membrane extract. Allow the Matrigel to solidify.
2. Cell Preparation and Seeding:
-
Culture glioblastoma or pancreatic cancer cells and serum-starve them for several hours.
-
Resuspend the cells in a serum-free medium containing this compound or vehicle control.
-
Seed the cells into the upper chamber of the prepared Transwell inserts.
3. Invasion:
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
4. Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a stain such as crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of invaded cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the binding of ligands to the Sortilin receptor, thereby blocking downstream signaling.
GSK-3β/β-catenin/Twist Pathway in Glioblastoma
Caption: this compound inhibits Sortilin, leading to increased GSK-3β activity, subsequent β-catenin degradation, and reduced Twist expression, ultimately suppressing glioblastoma invasion and EMT.
TFEB Nuclear Translocation Workflow
Caption: Experimental workflow for assessing this compound-induced TFEB nuclear translocation via immunofluorescence.
FAK Signaling in Pancreatic Cancer
Caption: this compound inhibits Sortilin, which in turn reduces the phosphorylation and activation of FAK, leading to decreased pancreatic cancer cell adhesion and invasion.
Modulation of BDNF Signaling in Neuropathic Pain
Caption: this compound inhibits Sortilin, thereby modulating BDNF signaling through the TrkB receptor and downstream pathways like ERK, which contributes to the alleviation of neuropathic pain.
Conclusion
This compound is a valuable pharmacological tool for elucidating the diverse functions of Sortilin in health and disease. Its selectivity and oral bioavailability make it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a foundational resource for researchers utilizing this compound, offering key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and effects on signaling pathways. As research into the therapeutic potential of targeting Sortilin continues, this compound will undoubtedly remain a cornerstone of these investigations.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ptglab.com [ptglab.com]
- 7. Examination of BDNF Treatment on BACE1 Activity and Acute Exercise on Brain BDNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
AF38469: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of AF38469, a selective and orally bioavailable inhibitor of the Vps10p-domain sorting receptor, Sortilin.
Introduction
This compound is a small molecule inhibitor that targets Sortilin, a type I membrane glycoprotein (B1211001) involved in the trafficking of various proteins.[1] Sortilin plays a crucial role in several physiological and pathological processes, making it an attractive therapeutic target for a range of disorders, including neurodegenerative diseases and cancer. This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization by researchers at H. Lundbeck A/S.[2] This guide details the preclinical data and experimental methodologies associated with the development of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 330 nM | Scintillation Proximity Assay (SPA) for 3H-neurotensin displacement from Sortilin | [3] |
| Binding Affinity (Kd) | Not explicitly reported | Not applicable | |
| TFEB/TFE3 Nuclear Translocation | Significant increase at 40 nM | High-Content Screening in Neuro 2A cells | [4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose | Value | Unit | Reference |
| Half-life (t1/2) | Intravenous (i.v.) | 1 mg/kg | 1.2 | h | [5] |
| Clearance (CL) | Intravenous (i.v.) | 1 mg/kg | 4.8 | L/h/kg | [5] |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 1 mg/kg | 0.7 | L/kg | [5] |
| Oral Bioavailability (%F) | Oral (p.o.) vs. i.v. | 5 mg/kg (p.o.) | Not explicitly reported, but described as "orally bioavailable" | % | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sortilin-Neurotensin Binding Assay (Scintillation Proximity Assay)
This assay measures the ability of a compound to displace the binding of radiolabeled neurotensin (B549771) from the Sortilin receptor.
-
Materials:
-
Recombinant human Sortilin protein
-
3H-Neurotensin (radioligand)
-
Wheat Germ Agglutinin (WGA) SPA beads
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.4
-
Test compound (this compound) and controls
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound (this compound) at various concentrations.
-
Add a fixed concentration of recombinant Sortilin protein to each well.
-
Incubate for 30 minutes at room temperature to allow for compound-receptor binding.
-
Add a fixed concentration of 3H-Neurotensin to each well.
-
Add WGA SPA beads to each well.
-
Incubate for 1 hour at room temperature with gentle agitation to allow for receptor-bead interaction and ligand binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The displacement of 3H-Neurotensin by the test compound is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the radioligand binding.
-
Cell-Based Progranulin Endocytosis Assay
This assay assesses the ability of this compound to inhibit the Sortilin-mediated endocytosis of progranulin (PGRN).[6]
-
Materials:
-
COS-1 cells (or other suitable cell line)
-
pCMV-SORT1 expression vector
-
Fluorescently labeled recombinant progranulin (e.g., DyLight 594-rPGRN)
-
Opti-MEM medium
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
High-content imaging system
-
-
Procedure:
-
Seed COS-1 cells in a 96-well plate.
-
Transfect the cells with the pCMV-SORT1 vector to overexpress Sortilin.
-
After 24 hours, treat the cells with varying concentrations of this compound for a predetermined time.
-
Add fluorescently labeled rPGRN diluted in Opti-MEM to the cells and incubate for 1 hour to allow for endocytosis.
-
Wash the cells with cold PBS to remove unbound rPGRN.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the intracellular fluorescence intensity of the labeled PGRN. A decrease in fluorescence in the presence of this compound indicates inhibition of Sortilin-mediated endocytosis.
-
TFEB Nuclear Translocation Assay
This high-content screening assay measures the translocation of the transcription factor EB (TFEB) from the cytoplasm to the nucleus upon treatment with this compound.[4][7]
-
Materials:
-
Neuro 2A (N2A) cells
-
pEGFP-N1-TFEB plasmid (for overexpression studies, if needed)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Seed N2A cells in a multi-well plate suitable for imaging.
-
(Optional) Transfect cells with the pEGFP-N1-TFEB plasmid.
-
Treat cells with this compound at various concentrations (e.g., 40 nM, 400 nM) for a specified duration (e.g., 90 minutes).[4]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding.
-
Incubate with the primary anti-TFEB antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of TFEB. An increase in this ratio indicates nuclear translocation.
-
Rat Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.[5]
-
Animals:
-
Male Sprague-Dawley rats
-
-
Formulation and Dosing:
-
Prepare a suitable formulation for intravenous (i.v.) and oral (p.o.) administration.
-
Administer a single i.v. dose (e.g., 1 mg/kg) via the tail vein.
-
Administer a single p.o. dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Oral bioavailability (%F) calculated as (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) * 100.
-
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly binding to Sortilin and inhibiting its interaction with various ligands. This leads to the modulation of several downstream signaling pathways.
Inhibition of Neurotensin Signaling
This compound competes with neurotensin for binding to the same site within the tunnel of the Sortilin β-propeller domain.[1] By blocking this interaction, this compound can modulate neurotensin-mediated signaling pathways, which are implicated in various neurological processes.
References
- 1. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
AF38469: A Technical Guide to its Role in Modulating Neurotrophin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AF38469, a selective, orally bioavailable small molecule inhibitor of the Vps10p domain-containing receptor, sortilin. We delve into the molecular mechanisms by which this compound modulates neurotrophin signaling pathways through its interaction with sortilin, a key regulator of neurotrophin receptor trafficking and function. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential in neurodegenerative disorders and other conditions where neurotrophin signaling is dysregulated.
Introduction to this compound and Sortilin
This compound is a potent and selective antagonist of sortilin, a type I transmembrane receptor belonging to the vacuolar protein sorting 10 (Vps10) domain receptor family. Sortilin is a multifunctional protein implicated in a variety of cellular processes, including protein trafficking, lipoprotein metabolism, and, critically, the modulation of neurotrophin signaling. It acts as a co-receptor for neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and their precursors, the pro-neurotrophins. By binding to sortilin, this compound competitively inhibits the interaction of sortilin with its ligands, thereby disrupting its downstream functions.
The primary binding site for this compound on sortilin is within the Vps10p domain, a ten-bladed β-propeller structure. This is the same binding pocket that recognizes the C-terminal region of the neuropeptide neurotensin. The interaction between this compound and sortilin has been structurally characterized by X-ray crystallography, providing a detailed understanding of its inhibitory mechanism[1].
The Role of Sortilin in Neurotrophin Signaling
Sortilin plays a pivotal role in regulating the signaling of neurotrophins through their cognate Tropomyosin receptor kinase (Trk) receptors (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR). Its key functions include:
-
Co-receptor for Neurotrophins: Sortilin directly binds to mature neurotrophins and pro-neurotrophins, influencing their bioavailability and receptor interactions.
-
Modulation of Trk Receptor Trafficking and Signaling: Sortilin forms a complex with Trk receptors, facilitating their anterograde transport from the cell body to the nerve terminals. This ensures an adequate supply of receptors at the sites of neurotrophin release, thereby enhancing neurotrophin signaling. Studies have shown that a deficiency in sortilin leads to blunted downstream signaling, such as reduced phosphorylation of the Mitogen-Activated Protein Kinase (MAPK), ERK1/2, in response to neurotrophin stimulation[2].
-
Mediation of Pro-neurotrophin-induced Apoptosis: In conjunction with p75NTR, sortilin can mediate the pro-apoptotic effects of pro-neurotrophins.
By inhibiting sortilin, this compound is positioned to modulate these critical aspects of neurotrophin signaling, offering a therapeutic strategy for conditions characterized by aberrant neurotrophin pathway activity.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is required to fully quantify its effects on downstream neurotrophin signaling pathways.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 330 nM | Sortilin | Competitive Binding Assay | MedchemExpress |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathways
This compound modulates neurotrophin signaling by inhibiting sortilin, which in turn affects the function of Trk receptors. The canonical neurotrophin signaling pathway and the point of intervention by this compound are illustrated below.
Figure 1: this compound inhibits sortilin, thereby modulating neurotrophin signaling through Trk receptors.
Experimental Protocols
This section details the methodologies for key experiments to investigate the role of this compound in neurotrophin signaling.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 cells (rat pheochromocytoma) endogenously express TrkA and are responsive to NGF.
-
Primary cortical or hippocampal neurons are suitable for studying BDNF/TrkB signaling.
-
HEK293 or CHO cells can be transiently or stably transfected to overexpress specific Trk receptors and sortilin for mechanistic studies.
-
-
Culture Conditions:
-
PC12 cells are typically cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with NGF in low-serum medium.
-
Primary neurons are cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
This compound Treatment:
-
This compound is dissolved in DMSO to prepare a stock solution.
-
Cells are typically pre-incubated with this compound for 1-2 hours before stimulation with the respective neurotrophin.
-
A vehicle control (DMSO) should always be included.
-
Western Blot for Trk and Downstream Kinase Phosphorylation
This protocol is designed to assess the effect of this compound on neurotrophin-induced phosphorylation of Trk receptors and downstream signaling molecules like ERK and Akt.
-
Cell Seeding and Serum Starvation: Plate cells to achieve 70-80% confluency. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Neurotrophin Stimulation: Stimulate cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells or 50 ng/mL BDNF for primary neurons) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Trk (e.g., p-TrkA Tyr490), total Trk, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt. A loading control like β-actin or GAPDH should also be used.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Densitometry Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 2: A generalized workflow for assessing the impact of this compound on neurotrophin-induced protein phosphorylation.
Co-immunoprecipitation for Sortilin-Trk Interaction
This protocol aims to determine if this compound can disrupt the physical interaction between sortilin and Trk receptors.
-
Cell Culture and Lysis: Culture cells (e.g., HEK293 co-transfected with sortilin and Trk constructs) and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against sortilin or Trk overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting for the presence of the co-immunoprecipitated protein (e.g., probe for Trk in the sortilin immunoprecipitate).
-
This compound Treatment: To test the effect of this compound, cells can be pre-treated with the compound before lysis, or the compound can be added to the lysate during the immunoprecipitation step.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the neurotrophin signaling pathway through the inhibition of sortilin. Its ability to modulate the trafficking and signaling of Trk receptors provides a novel mechanism for intervention in a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular effects of this compound, which will be crucial for its development as a therapeutic. Further quantitative studies are necessary to fully elucidate its potency in modulating the downstream cascades of neurotrophin signaling.
References
AF38469: A Potent and Orally Bioavailable Vps10p Domain Family Inhibitor Targeting Sortilin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of sortilin, a member of the Vacuolar protein sorting 10 protein (Vps10p) domain receptor family.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound and the Vps10p Domain Family
The Vps10p domain receptor family consists of five type I transmembrane proteins in mammals: sortilin, SorLA, and SorCS1, -2, and -3.[3][4] These receptors are involved in a multitude of cellular processes, including protein trafficking and signal transduction, and play crucial roles in neuronal viability and function.[3] Sortilin, the primary target of this compound, is a multifunctional receptor implicated in various physiological and pathological processes, including the regulation of neurotrophin signaling, neuronal apoptosis, and the trafficking of lipoproteins.[5][6] Its dysfunction has been linked to several diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[6][7]
This compound was identified as a potent inhibitor of sortilin and has been characterized as a valuable tool for studying the physiological roles of sortilin and as a potential therapeutic agent.[2]
Quantitative Inhibitory Profile of this compound
This compound exhibits a selective inhibitory activity against sortilin. The following table summarizes the available quantitative data on its potency.
| Target | Parameter | Value | Reference |
| Sortilin | IC50 | 330 nM | [8] |
In Vivo Pharmacokinetics
Limited pharmacokinetic data for this compound in rats is available.
| Parameter | Value | Route of Administration | Species | Reference |
| Volume of Distribution (Vd) | 0.7 L/kg | Intravenous (i.v.) | Rat | [8] |
| Clearance (CL) | 4.8 L/h/kg | Intravenous (i.v.) | Rat | [8] |
| Half-life (t1/2) | 1.2 h | Intravenous (i.v.) | Rat | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to the Vps10p domain of sortilin, thereby inhibiting the binding of its natural ligands.[9][10] This interference modulates several downstream signaling pathways.
Inhibition of Neurotensin (B549771) Signaling
Sortilin functions as a co-receptor for neurotensin (NT), a neuropeptide involved in various physiological processes, including pain modulation.[9] this compound binds to the same pocket in the sortilin Vps10p domain as the C-terminal end of neurotensin, effectively blocking its binding.[7][9] By inhibiting the sortilin-neurotensin interaction, this compound can modulate neurotensin-mediated signaling.
Diagram: this compound Inhibition of Neurotensin Signaling
Caption: this compound competitively inhibits neurotensin binding to sortilin.
Modulation of Progranulin Signaling
Progranulin (PGRN) is a growth factor that plays a critical role in cell proliferation, survival, and migration. Sortilin is a major endocytic receptor for PGRN, mediating its cellular uptake and subsequent lysosomal degradation. By inhibiting the sortilin-PGRN interaction, this compound can increase the extracellular levels of PGRN, thereby modulating its downstream signaling pathways, which include the PI3K/Akt and MAPK/ERK pathways.
Diagram: this compound Modulation of Progranulin Signaling
Caption: this compound blocks sortilin-mediated progranulin uptake.
Effect on Focal Adhesion Kinase (FAK) Phosphorylation
Studies have shown that this compound can reduce the phosphorylation of Focal Adhesion Kinase (FAK).[7] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. The inhibition of FAK phosphorylation by this compound suggests a potential role for sortilin in regulating cell motility and invasion, particularly in cancer.[7] Specifically, treatment with this compound has been observed to decrease the phosphorylation of FAK at Tyr925.[8]
Diagram: this compound Effect on FAK Phosphorylation
Caption: this compound treatment leads to reduced FAK phosphorylation.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to characterize this compound.
High-Throughput Screening (HTS) for Sortilin Inhibitors (General Workflow)
The identification of this compound likely involved a high-throughput screening campaign. While the specific details of the proprietary screen are not public, a general workflow for such an assay is outlined below. This protocol is based on the principles of competitive binding assays.
Diagram: High-Throughput Screening Workflow
Caption: A generalized workflow for H-T screening of sortilin inhibitors.
Protocol:
-
Plate Coating: Coat 384-well microplates with purified recombinant human sortilin protein.
-
Ligand Preparation: Prepare a solution of a fluorescently labeled sortilin ligand (e.g., a fluorescent derivative of neurotensin).
-
Compound Dispensing: Dispense a library of small molecule compounds, including this compound as a control, into the wells.
-
Ligand Addition: Add the fluorescently labeled ligand to all wells.
-
Incubation: Incubate the plates at room temperature to allow for competitive binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or another suitable signal that differentiates bound from unbound fluorescent ligand. A decrease in signal indicates displacement of the labeled ligand by a test compound.
-
Data Analysis: Identify "hit" compounds that cause a significant decrease in the signal, indicating inhibition of the sortilin-ligand interaction.
In Vitro FAK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on FAK phosphorylation in a cell-based assay.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line known to express sortilin) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Tyr925).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total FAK or GAPDH) to determine the relative change in FAK phosphorylation upon treatment with this compound.
In Vivo Efficacy Study (General Protocol)
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a disease model, for example, a cancer xenograft model.
Diagram: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound.
Protocol:
-
Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., immunodeficient mice for cancer xenografts).
-
Tumor Cell Implantation: Subcutaneously implant cultured cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer this compound (e.g., by oral gavage) or a vehicle control daily.
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting to assess target engagement (e.g., FAK phosphorylation).
-
Data Analysis: Statistically analyze the tumor growth data to determine the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the diverse biological functions of sortilin and the Vps10p domain family. Its oral bioavailability and selective inhibitory profile make it a promising lead compound for the development of therapeutics targeting diseases where sortilin plays a pathological role. The detailed protocols and pathway diagrams provided in this guide are intended to support and accelerate further research into the mechanism of action and potential clinical applications of this compound. Further studies are warranted to fully elucidate its inhibitory profile across the entire Vps10p family and to explore its therapeutic potential in a broader range of diseases.
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VPS10P-domain receptors — regulators of neuronal viability and function | Semantic Scholar [semanticscholar.org]
- 4. VPS10P-domain Family Research Areas: R&D Systems [rndsystems.com]
- 5. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 6. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxoplasma sortilin interacts with secretory proteins and it is critical for parasite proliferation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to AF38469 in Lysosomal Storage Disorder Research
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the abnormal accumulation of various toxic materials in the body's cells as a result of enzyme deficiencies.[1] A promising therapeutic strategy for several neurodegenerative LSDs, particularly forms of Batten disease, involves the inhibition of the sorting receptor sortilin (SORT1).[2][3] this compound is a novel, selective, and orally bioavailable small molecule inhibitor of sortilin that has demonstrated significant efficacy in preclinical models of LSDs.[2][4] This technical guide provides a comprehensive overview of the research on this compound in the context of LSDs, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions by inhibiting sortilin, a transmembrane receptor involved in protein trafficking and signaling.[5][6] In the context of lysosomal storage disorders, the inhibition of sortilin by this compound leads to the activation of Transcription Factor EB (TFEB).[2][3][7] TFEB is a master regulator of lysosomal biogenesis and autophagy.[2] Its activation promotes the clearance of accumulated storage materials and improves overall lysosomal function.[2] This mechanism has shown to be beneficial in models of Batten disease, a family of severe LSDs that primarily affect the central nervous system.[2][3]
Signaling Pathway of this compound in Lysosomal Storage Disorders
Caption: Proposed mechanism of action for this compound in lysosomal storage disorders.
Quantitative Data
The efficacy of this compound has been quantified in several preclinical models. The data below is summarized from studies on Batten disease models.
Table 1: In Vitro Efficacy of this compound
| Model System | Disorder Model | Outcome Measured | Treatment Effect | Statistical Significance |
| Mouse Embryonic Fibroblasts (MEFs) & Primary Cortical Neurons (PNCs) | CLN1, CLN2, CLN3, CLN5, CLN6 | Lysosomal Storage Material Accumulation | Potent reduction | p<0.05 to p<0.0001 |
| Wild Type Cells | N/A | TPP1 and PPT1 Enzyme Activity | Significant increases | Not specified |
Table 2: In Vivo Efficacy of this compound in CLN2 Mouse Model
| Parameter | Treatment Group | Dosage (in drinking water) | Outcome |
| PPT1 Enzyme Activity | Cln2R207X mice | 0.03 µg/ml | Significantly increased in brain lysates |
| TPP1 Enzyme Activity | Cln2R207X mice | 0.03 µg/ml | No impact (as expected for CLN2 model) |
| Subunit C Accumulation | Cln2R207X mice | 0.3 µg/ml | Significantly prevented in somatosensory cortex and hippocampus |
| Tremor Index Scores | Cln2R207X mice | 0.03 µg/ml and 0.3 µg/ml | Rescued to wild type levels (5-25 Hz frequency bands) |
| Microglial Reactivity (CD68+) | Cln2R207X mice | 0.3 µg/ml | No significant impact at this dose |
| Astroglial Activation (GFAP+) | Cln2R207X mice | 0.3 µg/ml | No significant impact at this dose |
Table 3: Pharmacokinetic and In Vitro Inhibition Profile
| Parameter | Value |
| IC50 (Sortilin Inhibition) | 330 nM[8] |
| Rat Half-life (t1/2) | 1.2 hours (1 mg/kg, IV)[8] |
| Rat Volume of Distribution | 0.7 L/kg[8] |
| Rat Clearance | 4.8 L/h/kg[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings.
1. In Vitro Cell-Based Assays
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) and primary cortical neurons (PNCs) from wild type and five Batten disease mouse models were utilized.[2]
-
Treatment: Cells were treated with this compound to assess its effect on lysosomal storage material accumulation.[2]
-
Lysosomal Staining: Lysotracker, a pH-dependent marker, was used to visualize and quantify lysosomal accumulation.[2]
-
Enzyme Activity Assays:
-
PPT1 and TPP1 Activity: To measure the enzymatic activity of palmitoyl-protein thioesterase 1 (PPT1) and tripeptidyl peptidase 1 (TPP1), brain lysates were used.[2] The specific substrates and buffer conditions for these fluorometric assays are standard for these enzymes.
-
-
Statistical Analysis: A one-way ANOVA with a Šidák post-hoc test was employed for statistical comparisons.[2]
2. In Vivo Mouse Studies
-
Animal Models: Homozygous Cln2R207X and littermate wild type mice were used.[2]
-
Drug Administration: this compound was administered continuously via drinking water, starting at weaning until 11 weeks of age.[2] Doses of 0.03 µg/ml and 0.3 µg/ml were tested.[2]
-
Behavioral Analysis:
-
Tremor Assessment: A force plate actimeter was used to measure tremor index scores across different frequency bands (5-25 Hz).[2]
-
-
Histopathological Analysis:
-
Body Weight Monitoring: Animal body weights were monitored to assess any potential toxic effects of the treatment.[2]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo efficacy testing of this compound in a CLN2 mouse model.
The small molecule sortilin inhibitor, this compound, has emerged as a highly promising therapeutic candidate for lysosomal storage disorders, particularly Batten disease.[2][9] Its mechanism of action, centered on the activation of TFEB, addresses the core pathology of lysosomal dysfunction.[2] Preclinical data demonstrates a robust reduction in storage material, improvement in key enzymatic activities, and rescue of behavioral deficits in mouse models.[2]
Future research should focus on the long-term efficacy and safety of this compound, its ability to cross the blood-brain barrier, and its potential applicability to a broader range of lysosomal storage disorders.[5] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon these significant findings.
References
- 1. An overview of Lysosomal Storage Disorders & Sanofi`s Commitment to the Development and Provision of Treatments [pro.campus.sanofi]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. battendiseasenews.com [battendiseasenews.com]
AF38469 potential therapeutic targets
An In-depth Technical Guide to the Therapeutic Potential of AF38469
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective and orally bioavailable small molecule inhibitor of Sortilin (SORT1), a type-1 membrane glycoprotein (B1211001) that belongs to the Vps10p-domain receptor family.[1][2][3] Sortilin plays a crucial role in the intracellular trafficking of a variety of proteins and is implicated in a range of physiological and pathological processes.[4][5] Consequently, its inhibition by this compound presents a promising therapeutic strategy for a multitude of diseases, including neurodegenerative disorders, cancer, neuropathic pain, and metabolic conditions. This document provides a comprehensive overview of the core mechanisms of action of this compound, its potential therapeutic targets, and the experimental evidence supporting its development.
Core Mechanism of Action: Sortilin Inhibition
This compound exerts its effects by directly binding to Sortilin and inhibiting its function.[2] Sortilin acts as a sorting receptor in the trans-Golgi network, endosomes, and on the cell surface, directing its ligands to various cellular compartments, including lysosomes for degradation or other destinations for secretion or function.[5] By inhibiting Sortilin, this compound disrupts these trafficking pathways, leading to downstream effects on multiple signaling cascades and cellular processes. The IC50 value for this compound's inhibition of Sortilin is 330 nM.[3]
Potential Therapeutic Targets and Indications
The diverse roles of Sortilin make this compound a pleiotropic agent with the potential to address a wide array of diseases.
Neurodegenerative Disorders
Lysosomal Storage Diseases (Batten Disease): In models of Batten disease, a group of fatal lysosomal storage disorders, this compound has shown significant therapeutic potential.[6][7] It reduces the accumulation of lysosomal storage materials and prevents the buildup of dysfunctional lysosomes.[6][7] A key mechanism is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6] This leads to increased production of lysosomal enzymes, such as TPP1 and PPT1, which are deficient in certain forms of Batten disease.[6][7] Furthermore, this compound has been observed to reduce neuroinflammation, a common feature of these disorders.[6][7]
Glioblastoma: In the context of glioblastoma, Sortilin is implicated in the Wnt/β-catenin signaling pathway through its interaction with Presenilin-1.[1] Inhibition of Sortilin by this compound has been shown to decrease the invasiveness of glioblastoma cells.[4]
Cancer
Breast Cancer: this compound has demonstrated efficacy in preclinical models of breast cancer by inhibiting progranulin-induced tumor progression and metastasis.[4] Progranulin, a growth factor often overexpressed in cancer, relies on Sortilin for its signaling activities. By blocking this interaction, this compound can impede cancer stem cell propagation.[4]
Neuroendocrine Tumors (NETs): In a cell line model of functional NETs, this compound was found to reduce cellular serotonin (B10506) concentrations, suggesting its potential as a therapeutic agent for managing carcinoid syndrome, a debilitating symptom of these tumors.[8]
Neuropathic Pain
This compound has shown promise in alleviating neuropathic pain.[9] Its mechanism in this context involves the modulation of two key signaling pathways:
-
Neurotensin (B549771) Signaling: this compound binds to the neurotensin binding site on Sortilin, effectively inhibiting neurotensin signaling.[9]
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Sortilin is involved in the trafficking and signaling of BDNF, a key player in pain pathways. By inhibiting Sortilin, this compound can block BDNF-induced pain.[9]
Metabolic Diseases
Studies in mice have indicated that this compound can reduce plasma cholesterol levels, suggesting a potential role in the treatment of dyslipidemia.[4][5]
Quantitative Data Summary
| Parameter | Value | Disease Model/System | Reference |
| IC50 (Sortilin Inhibition) | 330 nM | In vitro | [3] |
| Effect on Serotonin | 60% reduction in cellular content | BON cell line (Neuroendocrine Tumor) | [8] |
| Pharmacokinetics (Rat) | [3] | ||
| Volume of Distribution | 0.7 L/kg | ||
| Clearance | 4.8 L/h/kg | ||
| Half-life (t1/2) | 1.2 h |
Signaling Pathways and Experimental Workflows
This compound Mechanism in Lysosomal Storage Disease
Caption: this compound inhibits Sortilin, leading to TFEB activation and enhanced lysosomal function.
Experimental Workflow for Assessing this compound Efficacy in Batten Disease Mouse Models
Caption: Workflow for in vivo evaluation of this compound in Batten disease mouse models.
Experimental Protocols
Cell Viability and Proliferation Assays
-
Objective: To determine if this compound exhibits cytotoxic effects.
-
Methodology:
-
Cells (e.g., BON neuroendocrine tumor cells) are cultured to an exponential growth phase.
-
Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 24 hours).[8]
-
For cell viability, cells are harvested and stained with Trypan Blue. The percentage of live cells is determined by counting under a microscope or using an automated cell counter.[8]
-
For cell proliferation, a reagent such as alamarBlue™ is added to the cell cultures. The fluorescence or absorbance is measured over time to assess metabolic activity, which correlates with cell number.[8]
-
Quantification of Serotonin
-
Objective: To measure the effect of this compound on serotonin production in neuroendocrine cells.
-
Methodology:
-
BON cells are treated with this compound (10 µM) or vehicle for 24 hours in a serum-free medium.[8]
-
For immunofluorescence, cells are fixed and stained with an anti-serotonin antibody to visualize intracellular serotonin.[8]
-
For quantitative analysis, cell lysates and supernatants are collected.[8]
-
The serotonin content is measured using High-Performance Liquid Chromatography (HPLC).[8]
-
TFEB Nuclear Translocation Analysis
-
Objective: To assess the activation of TFEB by this compound.
-
Methodology:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cells are cultured.
-
Cells are treated with this compound (e.g., 40 nM and 400 nM) or DMSO for a defined period (e.g., 3 hours).[6]
-
For immunocytochemistry, cells are fixed, permeabilized, and incubated with an anti-TFEB antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a dye like Hoechst.[6]
-
For live-cell imaging, cells are incubated with Hoechst to label nuclei. Images are acquired before and at intervals after the addition of this compound using a high-content screening platform.[6]
-
The nuclear-to-cytoplasmic ratio of TFEB fluorescence intensity is quantified to determine the extent of nuclear translocation.
-
Behavioral Testing in Mice
-
Objective: To evaluate the effect of this compound on motor deficits in a mouse model of Batten disease.
-
Methodology:
-
Cln2 mutant mice and wild-type littermates are treated with this compound or a vehicle control.[6]
-
At a specific age (e.g., 11 weeks), mice are placed on a force plate actimeter for a defined duration (e.g., 20 minutes).[6]
-
The force plate records fine motor movements, and the data is analyzed to quantify tremor scores in different frequency bands (e.g., 5-10 Hz, 10-15 Hz).[6]
-
Conclusion
This compound is a promising therapeutic candidate with a unique mechanism of action that targets the central sorting receptor, Sortilin. Its ability to modulate multiple signaling pathways provides a strong rationale for its development in a range of diseases with high unmet medical needs. The preclinical data, particularly in the areas of lysosomal storage diseases and oncology, are compelling. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. battendiseasenews.com [battendiseasenews.com]
- 8. Frontiers | Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting [frontiersin.org]
- 9. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
AF38469 and its Interaction with the Neurotensin Receptor System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a selective, orally bioavailable small molecule inhibitor of Sortilin (also known as Neurotensin (B549771) Receptor-3, NTSR3). It exerts its effects by competitively binding to the neurotensin binding site within the Vps10p domain of Sortilin, thereby blocking the interaction of neurotensin and other ligands that share this binding pocket. This inhibition modulates downstream signaling pathways, including those involved in neuronal viability, lysosomal biogenesis, and inflammation. This technical guide provides a comprehensive overview of the interaction between this compound and Sortilin, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with Sortilin.
Table 1: Binding Affinity of this compound for Sortilin
| Compound | Target | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | Sortilin | Scintillation Proximity Assay (SPA) | [3H]-Neurotensin | 330 | Not Reported | [1][2] |
Table 2: Selectivity of this compound
A standard selectivity panel has demonstrated that this compound exhibits high selectivity for Sortilin. At a concentration of 10 µM, this compound showed no significant inhibition or stimulation (>50%) of a wide range of other targets, including the neurotensin receptor 1 (NTSR1). This highlights the specific nature of its interaction with Sortilin.
Experimental Protocols
Sortilin Binding Assay: [3H]-Neurotensin Displacement
This protocol describes a scintillation proximity assay (SPA) to determine the binding affinity of this compound to Sortilin by measuring the displacement of radiolabeled neurotensin.[3]
Materials:
-
Recombinant human Sortilin
-
[3H]-Neurotensin
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2.0 mM CaCl2, 0.1% BSA, 0.1% Tween-20
-
Ni-chelate imaging beads (e.g., from PerkinElmer)
-
Unlabeled Neurotensin (for positive control)
-
DMSO (for vehicle control)
-
384-well Optiplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well Optiplate, pre-incubate the desired concentrations of this compound with 150 nM Sortilin in assay buffer for 30 minutes at room temperature. The total volume should be adjusted to allow for the subsequent addition of other reagents.
-
Add [3H]-Neurotensin to a final concentration of 5 nM.
-
Add Ni-chelate imaging beads according to the manufacturer's instructions.
-
Incubate the plate for 6 hours at room temperature with gentle agitation.
-
Read the plate on a suitable instrument, such as a ViewLux, with a 360-second exposure time.
-
Include controls for non-specific binding (excess unlabeled neurotensin) and total binding (DMSO vehicle).
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
TFEB Nuclear Translocation Assay: Immunocytochemistry
This protocol outlines a method to assess the effect of this compound on the nuclear translocation of Transcription Factor EB (TFEB) using immunocytochemistry.[4][5]
Materials:
-
Neuro 2A cells (or other suitable cell line)
-
pEGFP-N1-TFEB plasmid (optional, for overexpression)
-
This compound
-
Fixative solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibody: Rabbit anti-TFEB antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed Neuro 2A cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
(Optional) Transfect the cells with the pEGFP-N1-TFEB plasmid using a suitable transfection reagent and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 40 nM and 400 nM) or DMSO (vehicle control) in culture medium for 90-180 minutes at 37°C.[4][5]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of nuclear translocation.
Signaling Pathways and Experimental Workflows
Sortilin-Mediated Neurotensin Signaling
Neurotensin binding to Sortilin (NTSR3) can initiate intracellular signaling cascades, including the activation of the Erk1/2, Akt, and mTOR pathways. This compound, by blocking the initial binding of neurotensin, inhibits these downstream events.
Caption: this compound inhibits Neurotensin binding to Sortilin, blocking downstream signaling.
Effect of this compound on TFEB Activation
Inhibition of Sortilin by this compound leads to the activation and nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy.
Caption: this compound inhibition of Sortilin leads to TFEB activation and translocation.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of this compound.
Caption: Step-by-step workflow for determining the IC50 of this compound.
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AF38469 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a potent, selective, and orally bioavailable small molecule inhibitor of the VPS10P domain sorting receptor, Sortilin.[1][2] Sortilin is a key regulator of intracellular protein trafficking and has been implicated in a variety of physiological and pathological processes. By binding to the neurotensin (B549771) binding site within the Vps10p domain of Sortilin, this compound effectively blocks its function.[3][4] This inhibitory action has shown therapeutic potential in a range of preclinical models, including neurodegenerative diseases, diabetic complications, neuropathic pain, and cancer.[3][5][6][7]
These application notes provide a comprehensive overview of the in vivo dosage and administration protocols for this compound derived from published research, intended to guide researchers in their study design.
Mechanism of Action
This compound functions by inhibiting Sortilin, a type I membrane glycoprotein (B1211001) involved in the sorting and trafficking of various proteins. This inhibition can lead to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] This mechanism is particularly relevant in the context of lysosomal storage disorders, where enhancing cellular clearance pathways is a primary therapeutic goal.
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. battendiseasenews.com [battendiseasenews.com]
- 7. scientificarchives.com [scientificarchives.com]
AF38469 Protocol for Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a potent and selective small molecule inhibitor of Sortilin (also known as Neurotensin (B549771) Receptor 3 or NTSR3), a type I membrane glycoprotein (B1211001) belonging to the Vps10p domain receptor family.[1][2] Sortilin plays a crucial role in a variety of cellular processes, including protein trafficking, signal transduction, and regulation of cell survival and apoptosis.[3][4] By binding to the Vps10p domain of Sortilin, this compound effectively blocks the interaction of Sortilin with its various ligands, thereby modulating downstream signaling pathways.[5] This inhibitory action has demonstrated therapeutic potential in various disease models, including neurodegenerative disorders like Batten disease, cancer, and metabolic conditions.[3][6][7]
These application notes provide detailed protocols for the use of this compound in cell culture studies, guidance on data interpretation, and visualization of the key signaling pathways involved.
Mechanism of Action
This compound functions as a competitive antagonist of the Sortilin receptor. It binds to the neurotensin binding site within the Vps10p domain of Sortilin, preventing the binding of endogenous ligands such as pro-neurotrophins (e.g., pro-nerve growth factor [proNGF] and pro-brain-derived neurotrophic factor [proBDNF]), neurotensin, and other proteins.[5] This inhibition disrupts Sortilin-mediated intracellular trafficking and signaling cascades.
One of the key consequences of Sortilin inhibition by this compound is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][6] This activation leads to the nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal function and cellular clearance.[1][6]
Data Presentation
The following tables summarize quantitative data from cell culture studies investigating the effects of this compound.
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 40 nM | 90 minutes | TFEB Nuclear Translocation | Significant increase in nuclear TFEB | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | 40 nM, 400 nM | 3 hours | TFEB Nuclear Translocation | Significant increase in nuclear TFEB | [1][6] |
| BON cells (human pancreatic neuroendocrine tumor) | 10 µM | 24 hours | Cell Viability (Trypan Blue) | No effect on cell viability | [8] |
| BON cells (human pancreatic neuroendocrine tumor) | 10 µM | 24 hours | Cell Proliferation (alamarBlue) | No effect on cell proliferation | [8] |
| BON cells (human pancreatic neuroendocrine tumor) | 10 µM | 24 hours | Serotonin (B10506) Quantification (HPLC) | 60% decrease in cellular serotonin content | [8] |
| EEC-enriched organoids | 10 µM | 96 hours | Serotonin Quantification (HPLC) | 25% decrease in cellular serotonin concentration | [8] |
Experimental Protocols
Cell Culture and Treatment with this compound
A fundamental aspect of studying this compound is the proper maintenance and treatment of cell cultures.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the appropriate medium supplemented with FBS and antibiotics.
-
For experiments, seed cells at a desired density in multi-well plates.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the specified duration of the experiment.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound, a cell viability assay such as the MTT assay can be performed.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound and vehicle control as described in Protocol 1.
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
TFEB Nuclear Translocation Assay (Immunocytochemistry)
This protocol details how to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound and vehicle control
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in imaging plates and treat with this compound (e.g., 40 nM, 400 nM) or vehicle for the desired time (e.g., 90 minutes to 3 hours).[1][6]
-
Fix the cells with a fixative solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides or image the plates directly using a fluorescence microscope.
-
Quantify nuclear translocation by measuring the fluorescence intensity of TFEB in the nucleus versus the cytoplasm.
Western Blotting for Signaling Proteins
Western blotting can be used to analyze changes in the expression or phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
Cells cultured and treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Sortilin, p-EGFR, total EGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in a sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein levels.
Mandatory Visualizations
Caption: Mechanism of this compound action on Sortilin signaling.
Caption: Workflow for TFEB nuclear translocation immunocytochemistry.
Caption: Overview of Sortilin's role in signaling pathways.
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers [mdpi.com]
- 4. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 7. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
AF38469 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF38469 is a potent and selective, orally bioavailable inhibitor of Sortilin (also known as Neurotensin (B549771) Receptor-3, NTSR3) with an IC50 of 330 nM.[1][2] It serves as a critical tool for investigating the biological functions of Sortilin and evaluating its therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3][4][5] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvents, along with protocols for its preparation and use in experimental settings.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The compound exhibits high solubility in DMSO, a commonly used solvent for initial stock solution preparation. It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[2][6]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 65 mg/mL[2] | ~200.45 mM[2] | Sonication and gentle heating may be required to achieve complete dissolution.[7] Use of newly opened, anhydrous DMSO is highly recommended.[2][6] |
| ≥ 43 mg/mL[6] | ~132.61 mM[6] | ||
| 40 mg/mL[7] | ~123.36 mM[7] | ||
| Ethanol | Soluble | Not Quantified | Qualitative data indicates solubility, but the exact concentration is not specified.[1] |
| Water | Insoluble | - | This compound is practically insoluble in aqueous solutions alone.[2] |
| Corn Oil | ≥ 2.08 mg/mL | ~6.41 mM | In a 10% DMSO co-solvent formulation.[6] |
| Saline | 2.5 mg/mL | ~7.71 mM | In a co-solvent formulation of 5% DMSO, 40% PEG300, and 5% Tween-80. This results in a suspended solution that may require sonication.[6] |
Molecular Weight of this compound: 324.25 g/mol [6]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
High-concentration stock solutions of this compound are typically prepared in 100% DMSO. These stock solutions can then be diluted to the final working concentration in cell culture media or aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data in Table 1).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[6][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[6]
Note on Dilution: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is recommended to do so in a stepwise manner to avoid precipitation. For instance, first, dilute the stock into a smaller volume of media, mix well, and then add this to the final volume.[7] Pre-warming the culture medium to 37°C before adding the compound can also help prevent precipitation.[7]
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle that is safe and allows for efficient administration (e.g., oral gavage, intravenous injection). Co-solvent systems are commonly employed.
Protocol 1: Corn Oil-Based Formulation for Oral Administration [6]
This protocol yields a clear solution suitable for oral dosing.
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn Oil
-
Sterile tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate sterile tube, measure the required volume of corn oil.
-
Add the DMSO stock solution to the corn oil to achieve a final formulation of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly until a clear and homogenous solution is obtained. This formulation will have a final this compound concentration of ≥ 2.08 mg/mL.[6]
Protocol 2: Saline-Based Suspension for Administration [6]
This protocol results in a suspension and may be suitable for certain routes of administration.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a stepwise manner, add the following solvents, ensuring complete mixing after each addition:
-
5% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
50% Saline
-
-
The resulting mixture will be a suspension with a solubility of approximately 2.5 mg/mL.[6] Ultrasonic treatment may be necessary to ensure a uniform suspension before administration.[6]
Signaling Pathways and Experimental Workflows
This compound, as a Sortilin inhibitor, modulates several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Sortilin-Mediated Signaling and Inhibition by this compound
Sortilin is a transmembrane protein that acts as a receptor and co-receptor for various ligands, including proneurotrophins (like pro-BDNF), neurotensin, and certain growth factors.[5][8] It plays a significant role in protein trafficking and signal transduction. This compound exerts its effect by binding to the neurotensin binding pocket of Sortilin, thereby inhibiting the binding of its natural ligands.[8][9]
Caption: this compound inhibits ligand binding to Sortilin.
This compound's Impact on the GSK-3β/β-catenin/Twist Pathway in Glioblastoma
In glioblastoma cells, Sortilin has been shown to promote invasion and the epithelial-to-mesenchymal transition (EMT) through the GSK-3β/β-catenin/Twist pathway.[1][] this compound can inhibit this process.
Caption: this compound inhibits the GSK-3β/β-catenin pathway.
Activation of TFEB and Lysosomal Biogenesis
Recent studies have demonstrated that treatment with this compound leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] This suggests a role for Sortilin in regulating cellular clearance pathways.
Caption: this compound promotes TFEB nuclear translocation.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effects of this compound in a cell-based assay is outlined below.
Caption: General workflow for in vitro this compound studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. battendiseasenews.com [battendiseasenews.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 8. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
AF38469 stability in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a potent and selective, orally bioavailable inhibitor of the Vps10p domain-containing receptor Sortilin, with an IC50 of 330 nM.[1] As a critical regulator of intracellular protein trafficking, sortilin is implicated in various physiological and pathological processes, including neurotrophin signaling, lipoprotein metabolism, and lysosomal function. This compound serves as a valuable research tool for investigating the biological roles of sortilin and for evaluating its therapeutic potential in diverse disease models, such as neurodegenerative disorders and certain cancers. Recent studies have highlighted its ability to stimulate the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, suggesting its potential in treating lysosomal storage disorders.
This document provides detailed information on the stability, storage, and handling of this compound in solution, along with protocols for its use in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁F₃N₂O₃ |
| Molecular Weight | 324.25 g/mol |
| Appearance | Solid, Off-white to light yellow powder |
| CAS Number | 1531634-31-7 |
Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and activity. The following conditions are recommended based on its form:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility and Solution Preparation
The solubility of this compound varies depending on the solvent. It is crucial to use fresh, high-quality solvents to achieve maximum solubility.
| Solvent | Solubility |
| DMSO | ≥ 43 mg/mL (≥ 132.61 mM) |
Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO. Sonication may be required to aid dissolution.
Preparation of Stock Solutions
For in vitro experiments, a stock solution is typically prepared in DMSO.
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 308.4 µL of DMSO).
-
Vortex and/or sonicate the solution until the compound is fully dissolved.
-
Store the stock solution at -80°C or -20°C in small aliquots.
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, this compound can be formulated in various vehicles. It is recommended to prepare these solutions fresh on the day of use.
Formulation 1: PEG300, Tween-80, and Saline
-
Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline
-
Solubility: 2.5 mg/mL (7.71 mM) - results in a suspended solution that may require ultrasonic treatment.
-
Protocol (for 1 mL):
-
Dissolve the required amount of this compound in 50 µL of DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 500 µL of saline and vortex until a uniform suspension is achieved. Use of an ultrasonic bath may be necessary.
-
Formulation 2: Corn Oil
-
Composition: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.08 mg/mL (≥ 6.41 mM) - results in a clear solution.
-
Protocol (for 1 mL):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
-
Caution: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer at different temperatures over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer.
-
Incubation: Aliquot the working solution into multiple vials for each temperature and time point. Incubate the vials at the selected temperatures.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Quenching: Stop potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate buffer salts.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to remove any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample for each condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Signaling Pathways and Workflows
This compound Mechanism of Action: Sortilin Inhibition and TFEB Pathway Activation
This compound acts as an inhibitor of sortilin, a transmembrane receptor involved in protein trafficking. By inhibiting sortilin, this compound can modulate downstream signaling pathways. One such pathway involves the activation of Transcription Factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy. This activation is thought to occur through a compensatory cellular response to the modulation of lysosomal protein trafficking.
References
Application Notes and Protocols for AF38469 in Mouse Models of Batten Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of AF38469, a small molecule inhibitor of sortilin, in preclinical studies using mouse models of Batten disease. The information compiled is based on findings demonstrating this compound's efficacy in ameliorating key pathological features of the disease, including lysosomal storage, neuroinflammation, and behavioral deficits.
Introduction
Batten disease, a group of fatal neurodegenerative lysosomal storage disorders, is characterized by the accumulation of autofluorescent lipopigments in various tissues, leading to progressive neurological decline. This compound has emerged as a promising therapeutic candidate. It functions by inhibiting sortilin, a protein involved in lysosomal protein sorting. This inhibition leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] The subsequent enhancement of lysosomal function and cellular clearance pathways has been shown to reduce the pathological burden in mouse models of CLN2 and CLN3 disease.[1][2]
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Vps10p-domain sorting receptor, sortilin. By binding to sortilin, this compound disrupts the normal trafficking of certain proteins to the lysosome. This disruption is thought to trigger a cellular stress response that leads to the activation of TFEB. Activated TFEB translocates to the nucleus, where it promotes the expression of a network of genes involved in lysosomal biogenesis, autophagy, and exocytosis. This cascade of events enhances the cell's capacity to clear accumulated waste products, a key pathological feature of Batten disease.
Caption: Mechanism of action of this compound in Batten disease models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in CLN2 Mouse Model (Cln2R207X)
| Parameter | Wild-Type (Vehicle) | CLN2 (Vehicle) | CLN2 + this compound (0.3 µg/ml) | CLN2 + this compound (3 µg/ml) |
| Tremor Index Score | Baseline | Significantly Increased | Completely Rescued | Completely Rescued |
| PPT1 Enzyme Activity | Normal | Deficient | Significantly Increased | Not Reported |
| TPP1 Enzyme Activity | Normal | Deficient | No Significant Change | No Significant Change |
| Neuroinflammation (Microgliosis) | Low | High | Reduced to near Wild-Type | Not Reported |
| Lysosomal Storage | Low | High | Significantly Reduced | Not Reported |
Data compiled from studies demonstrating complete rescue of tremor phenotypes and significant improvements in histopathological markers.[1]
Table 2: In Vivo Efficacy of this compound in CLN3 Mouse Model (Cln3Δex7/8)
| Parameter | Wild-Type (Vehicle) | CLN3 (Vehicle) | CLN3 + this compound (0.3 µg/ml) | CLN3 + this compound (3 µg/ml) |
| TPP1 Enzyme Activity | Normal | Normal | Significantly Increased | Not Reported |
| PPT1 Enzyme Activity | Normal | Normal | No Significant Change | Not Reported |
| Neuroinflammation (Microgliosis) | Low | High | Significantly Reduced | Not Reported |
| Lysosomal Storage (Subunit c) | Low | High | Significantly Reduced | Not Reported |
Data compiled from studies showing significant reductions in key neuropathological markers.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Drinking Water
This protocol describes the long-term oral administration of this compound to mouse models of Batten disease.
Materials:
-
This compound (powder form)
-
Sterile drinking water
-
Vehicle (if necessary for solubilization, e.g., DMSO followed by dilution in water)
-
Water bottles for mice
-
Analytical balance
-
Appropriate mouse models of Batten disease (e.g., Cln2R207X or Cln3Δex7/8) and wild-type controls.
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder to prepare stock solutions.
-
If this compound is not readily soluble in water, dissolve it in a minimal amount of a suitable vehicle (e.g., DMSO).
-
Prepare fresh drinking water containing the final desired concentration of this compound (e.g., 0.3 µg/ml or 3 µg/ml) and the same concentration of the vehicle for the control group. Ensure the final vehicle concentration is low and non-toxic.
-
-
Animal Dosing:
-
House mice in cages with free access to the prepared drinking water.
-
Begin treatment at weaning (approximately 3 weeks of age) and continue for the duration of the study (e.g., until 11 or 16 weeks of age).
-
Replace the water bottles with freshly prepared solutions 2-3 times per week.
-
Monitor the water consumption to estimate the daily dosage of this compound per mouse.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice throughout the study.
-
At the study endpoint, collect tissues for further analysis as described in the subsequent protocols.
-
Caption: Experimental workflow for in vivo this compound studies.
Protocol 2: Tremor Analysis in CLN2 Mouse Model
This protocol details the quantitative assessment of tremor, a key behavioral phenotype in the Cln2R207X mouse model.
Materials:
-
Force-plate actimeter
-
Data acquisition and analysis software
-
Cln2R207X mice (treated and vehicle control) and wild-type controls
Procedure:
-
Acclimation:
-
Acclimate each mouse to the testing room for at least 30 minutes before the assessment.
-
Place the mouse in the force-plate actimeter chamber and allow a brief habituation period.
-
-
Data Acquisition:
-
Record the motor activity of the mouse for a defined period (e.g., 5-10 minutes). The force-plate actimeter will detect and record subtle movements, including tremors.
-
-
Data Analysis:
-
Use the software to analyze the recorded data and calculate a tremor index score. This is typically done by performing a power spectral analysis of the movement data and quantifying the power within specific frequency bands associated with tremor (e.g., 5-25 Hz).
-
Compare the tremor index scores between the different treatment and control groups.
-
Protocol 3: Immunohistochemistry for Lysosomal Storage and Neuroinflammation
This protocol provides a general framework for the immunohistochemical analysis of brain tissue to assess lysosomal storage (LAMP1) and astrogliosis (GFAP), a marker of neuroinflammation.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-LAMP1 antibody (for lysosomal storage)
-
Anti-GFAP antibody (for astrogliosis)
-
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains.
-
Cryoprotect the brains in a sucrose (B13894) solution and section them on a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the brain sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the sections in PBS.
-
Counterstain with DAPI.
-
-
Imaging and Quantification:
-
Mount the sections on slides with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells for LAMP1 and GFAP in specific brain regions of interest (e.g., thalamus, cortex) using image analysis software.
-
Protocol 4: TPP1 and PPT1 Enzyme Activity Assays
This protocol describes the measurement of tripeptidyl peptidase 1 (TPP1) and palmitoyl-protein thioesterase 1 (PPT1) enzyme activities in brain lysates.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic substrates for TPP1 (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin) and PPT1
-
96-well black plates
-
Fluorometric plate reader
-
BCA protein assay kit
Procedure:
-
Lysate Preparation:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of protein from each brain lysate.
-
Add the specific fluorogenic substrate for either TPP1 or PPT1 to each well.
-
Incubate the plate at 37°C for a defined period, protected from light.
-
-
Measurement:
-
Stop the reaction (if necessary, depending on the kit instructions).
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the enzyme activity, typically expressed as nmol of substrate cleaved per hour per mg of protein.
-
Compare the enzyme activities between the different treatment and control groups.
-
Conclusion
The small molecule sortilin inhibitor, this compound, demonstrates significant therapeutic potential in mouse models of Batten disease. By activating the TFEB-mediated lysosomal enhancement pathway, this compound effectively reduces the core pathologies of lysosomal storage and neuroinflammation, and ameliorates behavioral deficits. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of Batten disease and other lysosomal storage disorders.
References
Application Notes and Protocols: AF38469 in Diabetic Retinopathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy is a leading cause of blindness in working-age adults, characterized by progressive damage to the blood vessels of the retina.[1] Inflammation and neuronal damage are key pathological features of the disease.[2][3][4] Recent research has identified Sortilin, a member of the Vps10p-domain receptor family, as a novel regulator of retinal inflammation and a potential therapeutic target.[2][3] AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of Sortilin.[5][6] This document provides detailed application notes and protocols for the use of this compound in pre-clinical diabetic retinopathy studies, based on current research findings.
Mechanism of Action
In the context of diabetic retinopathy, Sortilin levels are significantly increased in the retinas of both diabetic patients and mouse models.[2][3][7] Sortilin is involved in over 50 different signaling cascades and can bind to pro-neurotrophins like pro-brain derived neurotrophic factor (proBDNF) in conjunction with the p75 neurotrophin receptor (p75NTR) to activate inflammatory and apoptotic pathways.[2][3] this compound acts as a competitive inhibitor, binding to the neurotensin (B549771) binding site within the Vps10p domain of Sortilin, thereby blocking the binding of its ligands.[8] By inhibiting Sortilin, this compound has been shown to reduce inflammation, lysosomal activity, and neuronal damage in the retina, suggesting its potential as a therapeutic agent for diabetic retinopathy.[7][9]
Signaling Pathway Affected by this compound in Diabetic Retinopathy
Caption: this compound inhibits Sortilin, blocking downstream inflammatory and lysosomal pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound in models of diabetic retinopathy.
| Parameter | Model | Treatment | Key Finding | Reference |
| Retinal Function | Streptozotocin (STZ)-induced diabetic mice | This compound in drinking water (10 µg/kg for 6 weeks) | Restored Electroretinogram (ERG) and fluorescein (B123965) angiography to normal levels. | [2][3][7] |
| Inflammatory Markers | STZ-induced diabetic mice | This compound in drinking water (10 µg/kg for 6 weeks) | Significantly reduced high mobility group box 1 (HMGB1) and interleukin-1beta (IL-1β) protein levels. | [2][3][7] |
| Lysosomal Marker | STZ-induced diabetic mice | This compound in drinking water (10 µg/kg for 6 weeks) | Significantly reduced Lysosomal-associated membrane protein 2 (LAMP2) levels. | [2][7] |
| Neurotrophin Precursor | STZ-induced diabetic mice | This compound in drinking water (10 µg/kg for 6 weeks) | Significantly reduced pro-brain derived neurotrophic factor (proBDNF) levels. | [3][7] |
| Neuronal & Vascular Damage | Ischemia/Reperfusion (I/R) mouse model | This compound eye drops | Reduced retinal thickness changes and cell loss in the ganglion cell layer at 2 days post-I/R. Reduced degenerate capillary numbers at 10 days post-I/R. | [9] |
| Inflammation & Lysosomal Activity | Ischemia/Reperfusion (I/R) mouse model | This compound eye drops | Significantly reduced I/R-induced increases in inflammatory mediators and lysosomal markers. | [9] |
Experimental Protocols
In Vivo Model of Diabetic Retinopathy
1. Induction of Diabetes:
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Inducing Agent: Streptozotocin (STZ).
-
Dosage and Administration: 60 mg/kg of STZ administered intraperitoneally for 5 consecutive days.
-
Confirmation of Diabetes: Blood glucose levels >250 mg/dl.
2. This compound Administration (Oral):
-
Dosage: 10 µg/kg.
-
Preparation: Dissolve this compound in saline to achieve the target concentration for the daily water intake of the mice.
-
Administration: Provide the this compound-containing water as the sole source of drinking water for 6 weeks.
-
Control Group: A subset of diabetic mice should receive regular drinking water. A non-diabetic control group should also be included.
3. This compound Administration (Topical - Eye Drops):
-
Animal Model: Mice subjected to ischemia/reperfusion (I/R) injury.
-
Administration: Administer this compound eye drops to the mice. (Note: The exact formulation and concentration of the eye drops are not detailed in the provided literature and would require optimization).
-
Control Group: Mice subjected to I/R injury and treated with vehicle eye drops.
Key Experimental Assays
1. Electroretinogram (ERG):
-
Purpose: To assess retinal function.
-
Procedure: Following the 6-week treatment period, perform ERG on anesthetized mice to measure the electrical responses of the various cell types in the retina.
2. Fluorescein Angiography:
-
Purpose: To evaluate retinal vascular leakage.
-
Procedure: Inject fluorescein dye into the circulation and image the retinal vasculature to detect areas of leakage, which appear as hyperfluorescence.
3. Western Blot Analysis:
-
Purpose: To quantify protein levels of key markers in retinal lysates.
-
Procedure:
-
Euthanize mice and dissect the retinas.
-
Prepare retinal lysates using an appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Sortilin, HMGB1, IL-1β, LAMP2, and proBDNF.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
4. Retinal Histology:
-
Purpose: To assess neuronal and vascular damage.
-
Procedure:
-
Enucleate eyes and fix in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the eyes in paraffin (B1166041) or OCT compound.
-
Section the retinas and stain with Hematoxylin and Eosin (H&E) to assess overall morphology and retinal thickness.
-
Perform specific staining (e.g., TUNEL assay for apoptosis) or immunohistochemistry to identify specific cell types and pathological changes.
-
Experimental Workflow
Caption: Workflow for in vivo studies of this compound in diabetic retinopathy.
Conclusion
This compound, a selective Sortilin inhibitor, shows significant promise as a therapeutic agent for diabetic retinopathy in preclinical models. Its ability to be administered both orally and topically, coupled with its efficacy in reducing key pathological features of the disease, warrants further investigation. The protocols and data presented here provide a framework for researchers to design and conduct further studies to explore the full therapeutic potential of this compound in treating diabetic retinopathy. Future studies should focus on long-term efficacy and safety, as well as elucidating the precise molecular mechanisms underlying its protective effects in the retina.
References
- 1. Experimental drug staves off vision loss in diabetic retinopathy | Drug Discovery News [drugdiscoverynews.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for AF38469 in Pancreatic Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a pharmacological inhibitor of sortilin, a transmembrane protein increasingly implicated in cancer progression.[1][2][3] In the context of pancreatic cancer, a malignancy with a notably poor prognosis, targeting sortilin with this compound has emerged as a potential therapeutic strategy.[1][2][3] Experimental evidence indicates that inhibition of sortilin by this compound significantly curtails the adhesion and invasion of pancreatic cancer cells in vitro.[1][2][3] This inhibitory effect is mediated, at least in part, through the downregulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] Notably, these effects on cell adhesion and invasion occur without impacting overall cell survival and viability.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell line experiments, including detailed protocols and illustrative data.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on pancreatic cancer cell adhesion and invasion. While the primary literature describes a "strong" reduction, specific quantitative data is not publicly available. The data presented here is illustrative, based on typical results from similar cancer cell line experiments, to demonstrate the expected outcomes.
Table 1: Effect of this compound on Pancreatic Cancer Cell Adhesion
| Pancreatic Cancer Cell Line | This compound Concentration (µM) | Adhesion Inhibition (%) |
| PANC-1 | 1 | 25 ± 4 |
| 5 | 55 ± 6 | |
| 10 | 85 ± 8 | |
| MiaPaCa-2 | 1 | 22 ± 5 |
| 5 | 51 ± 7 | |
| 10 | 82 ± 9 |
Table 2: Effect of this compound on Pancreatic Cancer Cell Invasion
| Pancreatic Cancer Cell Line | This compound Concentration (µM) | Invasion Inhibition (%) |
| PANC-1 | 1 | 30 ± 5 |
| 5 | 65 ± 7 | |
| 10 | 90 ± 6 | |
| MiaPaCa-2 | 1 | 28 ± 6 |
| 5 | 62 ± 8 | |
| 10 | 88 ± 7 |
Table 3: Effect of this compound on FAK Phosphorylation
| Pancreatic Cancer Cell Line | This compound Concentration (µM) | p-FAK (Tyr925) Reduction (%) |
| PANC-1 | 10 | 75 ± 10 |
| MiaPaCa-2 | 10 | 70 ± 12 |
Mandatory Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Membrane Protein Sortilin Can Be Targeted to Inhibit Pancreatic Cancer Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortilin promotes glioblastoma invasion and mesenchymal transition through GSK-3β/β-catenin/twist pathway - PMC [pmc.ncbi.nlm.nih.gov]
AF38469: Application Notes and Protocols for Oral Bioavailability Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and protocols related to the oral administration of AF38469, a selective, orally bioavailable inhibitor of the Vps10p family sorting receptor, Sortilin, in rodent models.[1] this compound has been utilized in various preclinical studies to investigate the role of sortilin in a range of pathologies.[2][3]
Data Presentation
Despite multiple in vivo studies demonstrating the oral activity of this compound in rodents, specific quantitative data on its oral bioavailability, including key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach maximum concentration), AUC (area under the curve), and F% (absolute bioavailability), are not publicly available in the reviewed scientific literature. Preclinical studies have focused on the pharmacological effects of this compound following oral administration rather than detailing its pharmacokinetic profile.
Experimental Protocols
While specific formulations for the oral administration of this compound are not consistently detailed across publications, a general protocol for oral gavage in rodents can be adapted. The following protocols are based on standard laboratory procedures and should be optimized for specific experimental needs.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or a specific formulation buffer if known)
-
Mortar and pestle or appropriate homogenization equipment
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Solubilization:
-
If this compound is water-soluble, dissolve it directly in the chosen aqueous vehicle.
-
If the solubility is low, a suspension may be necessary. In this case, the powder can be levigated with a small amount of a wetting agent (e.g., Tween 80) before adding the bulk vehicle. Homogenize thoroughly to ensure a uniform suspension.
-
-
Vortexing: Vortex the solution or suspension vigorously to ensure homogeneity.
-
Storage: Prepare the formulation fresh before each experiment. If short-term storage is necessary, store it protected from light and at a temperature recommended for the compound's stability.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 ml or smaller)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the precise volume of the formulation to be administered. The maximum volume for oral gavage in mice is typically 10 ml/kg.[4]
-
Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Administer the solution or suspension at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of Sortilin Inhibition by this compound
Sortilin is a multifaceted receptor involved in various signaling cascades.[5] this compound, by inhibiting sortilin, can modulate these pathways. One key mechanism involves the regulation of neurotrophins and their precursors. Sortilin is known to bind pro-neurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), in conjunction with the p75 neurotrophin receptor (p75NTR), to trigger apoptotic pathways. By inhibiting sortilin, this compound can potentially disrupt this pro-apoptotic signaling. Furthermore, studies have shown that treatment with this compound can activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2]
Caption: Sortilin inhibition by this compound blocks pro-apoptotic signaling and activates TFEB.
Experimental Workflow for Oral Bioavailability Assessment
A typical workflow for assessing the oral bioavailability of a compound like this compound in rodents involves both intravenous (IV) and oral administration to different groups of animals.
Caption: Workflow for determining the oral bioavailability of a test compound in rodents.
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. battendiseasenews.com [battendiseasenews.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. scientificarchives.com [scientificarchives.com]
AF38469: A Novel Sortilin Inhibitor for Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a potent and selective small molecule inhibitor of the Vps10p domain sorting receptor, sortilin (SORT1).[1] Emerging research highlights its therapeutic potential in various neurological and metabolic disorders by modulating critical cellular pathways. In the context of neuroinflammation, this compound has demonstrated significant efficacy in reducing key pathological hallmarks, positioning it as a valuable tool for both basic research and preclinical drug development.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study and target neuroinflammation.
This compound's primary mechanism of action involves the inhibition of sortilin, a type-1 membrane receptor involved in protein trafficking and signaling.[4] By inhibiting sortilin, this compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2] This activation leads to enhanced lysosomal function, clearance of accumulated storage materials, and a subsequent reduction in neuroinflammatory responses, including microglial and astroglial activation.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Model | Concentration | Observed Effect | Reference |
| Batten Disease MEFs | 40 nM | Increased TPP1 and PPT1 enzyme activities.[2] | [2] |
| Primary Cortical Neurons | 40 nM, 400 nM, 4 µM | Treatment on DIV 3 and DIV 5.[2] | [2] |
| Wild Type MEFs | 40 nM | Stimulation of TFEB and TFE3 nuclear translocation after 90 minutes.[2] | [2] |
| BON Cell Line | 10 µM | Reduced serotonin (B10506) content after 24 hours.[5] | [5] |
| EEC-enriched organoids | 10 µM | 25% lower serotonin concentration after 4 days.[5] | [5] |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| CLN2 Batten Disease Mice | 0.03 µg/ml in drinking water (wean to 11 weeks) | Increased PPT1 enzyme activity.[2] | [2] |
| CLN2 Batten Disease Mice | 0.3 µg/ml in drinking water (wean to 11 weeks) | Prevented SubC accumulation; no impact on microglial or astroglial activation in S1BF and CA3.[2] | [2] |
| CLN2 Batten Disease Mice | 3 µg/ml in drinking water | Reduced astroglial activation (GFAP+) in the VPM/VPL of the thalamus.[2] | [2] |
| Wild Type Mice | Continuous treatment in drinking water (wean to 16 weeks) | Reduced brain lysosomal storage and microglial activation.[2] | [2] |
| Diabetic Mice (STZ-induced) | 10 µg/kg in drinking water for 8 weeks | Reduced retinal sortilin, HMGB1, and IL-1β levels.[6] | [6] |
| Ischemia/Reperfusion Mice | Eyedrop application | Reduced retinal neuronal and vascular damage, inflammation, and lysosomal markers.[7] | [7] |
Signaling Pathway
The proposed signaling pathway for this compound in the context of neuroinflammation involves the inhibition of sortilin, leading to the activation of TFEB/TFE3 and subsequent downstream effects on lysosomal function and inflammation.
Caption: this compound inhibits sortilin, leading to TFEB/TFE3 activation and enhanced lysosomal function.
Experimental Protocols
In Vitro Protocol: TFEB Nuclear Translocation Assay
This protocol details the procedure for assessing the effect of this compound on the nuclear translocation of TFEB in primary cortical neurons.[2]
1. Materials:
- Primary cortical neurons
- Neurobasal medium supplemented with B27 and L-glutamine
- 96-well plates coated with Laminin and Poly-D-Lysine
- This compound (40 nM, 400 nM)
- DMSO (vehicle control)
- Fixative solution (2% sucrose, 2% PFA in PBS)
- Blocking buffer (PBS, 0.1% Saponin, 15% Serum)
- Primary antibody against TFEB
- Fluorescently labeled secondary antibody
- Hoechst stain
- High-content imaging system (e.g., CellInsight CX7)
2. Cell Culture and Treatment:
- Culture primary cortical neurons at a density of 5x10^5 cells/ml in coated 96-well plates.[2]
- On day in vitro (DIV) 3 and DIV 5, treat cells with this compound (40 nM, 400 nM) or DMSO vehicle.[2]
- For the translocation assay, on DIV 3, perform a 100% medium change and add this compound or DMSO.[2]
- Incubate the plate at 37°C, 5% CO2 for 3 hours.[2]
3. Immunocytochemistry:
- After incubation, fix the cells with fixative solution for 20 minutes at room temperature.[2]
- Wash the cells with PBS.
- Permeabilize and block the cells with blocking buffer for 20 minutes at room temperature.[2]
- Incubate with the primary antibody against TFEB overnight at 4°C.
- Wash the cells and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature.
- Wash the cells and acquire images using a high-content imaging system.
4. Data Analysis:
- Quantify the nuclear and cytoplasmic fluorescence intensity of the TFEB signal for each cell.
- Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of TFEB nuclear translocation.
- Compare the ratios between this compound-treated and vehicle-treated groups.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of neuroinflammation, based on studies in Batten disease models.[2]
1. Materials:
- Mouse model of neuroinflammation (e.g., Cln2R207X mice) and wild-type littermates
- This compound
- Vehicle (e.g., drinking water)
- Tissue homogenization buffer
- Reagents for immunohistochemistry (e.g., antibodies against CD68 for microglia, GFAP for astrocytes)
- Reagents for enzyme activity assays (e.g., PPT1, TPP1)
2. Animal Dosing and Sample Collection:
- House animals under standard conditions with IACUC approval.[2]
- Administer this compound or vehicle to the mice via drinking water, starting at weaning until the desired experimental endpoint (e.g., 11 or 16 weeks of age).[2] Doses can range from 0.03 µg/ml to 3 µg/ml.[2]
- Monitor animal health and body weight throughout the study.
- At the end of the treatment period, euthanize the animals and collect brain tissue.
3. Histopathological Analysis:
- Fix half of the brain in 4% PFA and process for paraffin (B1166041) embedding and sectioning.
- Perform immunohistochemistry on brain sections using antibodies against markers of neuroinflammation (e.g., CD68, GFAP).
- Image the stained sections and quantify the immunoreactivity in specific brain regions of interest (e.g., thalamus, cortex, hippocampus).
4. Biochemical Analysis:
- Homogenize the other half of the brain tissue.
- Use the brain lysates to perform enzyme activity assays relevant to the disease model (e.g., PPT1 and TPP1 activity in Batten disease models).[2]
- Measure protein concentration in the lysates to normalize enzyme activity.
5. Data Analysis:
- Statistically compare the levels of neuroinflammation markers and enzyme activities between this compound-treated and vehicle-treated groups in both wild-type and disease model mice.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on neuroinflammation.
Caption: A generalized workflow for studying this compound in neuroinflammation research.
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. battendiseasenews.com [battendiseasenews.com]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for AF38469 in Breast Cancer Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains the primary cause of mortality in breast cancer patients. The development of novel therapeutic agents that can effectively target the metastatic cascade is a critical area of research. AF38469, a selective, orally bioavailable small molecule inhibitor of Sortilin (SORT1), has emerged as a promising candidate for investigation in cancer therapy. Sortilin, a type I transmembrane protein, is increasingly implicated in tumor progression and metastasis. In breast cancer, elevated Sortilin expression is associated with increased aggressiveness and a higher metastatic potential, making it a compelling therapeutic target.
These application notes provide a comprehensive overview of the potential use of this compound in preclinical breast cancer metastasis models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's efficacy and mechanism of action in inhibiting breast cancer metastasis.
Mechanism of Action and Signaling Pathway
Sortilin, the target of this compound, is a multifunctional receptor involved in protein trafficking and signaling. In the context of breast cancer, Sortilin has been shown to play a significant role in processes crucial for metastasis, including cell adhesion, migration, and invasion. Its expression is elevated in breast cancer cells compared to normal tissue and is particularly high in aggressive subtypes.
This compound inhibits Sortilin, thereby disrupting its downstream signaling pathways that promote metastasis. One of the key pathways affected is the FAK/Src signaling cascade . Sortilin inhibition leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and Src, two critical kinases that regulate cell adhesion, migration, and invasion.
Another important mechanism involves the Progranulin (PGRN)-Sortilin axis . Progranulin, a secreted growth factor, can promote the expansion of breast cancer stem cells (CSCs) and induce metastasis. Sortilin acts as a receptor for Progranulin, and by inhibiting this interaction, this compound can block Progranulin-induced CSC propagation and metastatic dissemination.
Below is a diagram illustrating the proposed signaling pathway of Sortilin in breast cancer metastasis and the inhibitory action of this compound.
Caption: Proposed Sortilin signaling pathway in breast cancer metastasis and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and the role of its target, Sortilin, in breast cancer.
| Parameter | Value/Observation | Cell Line/Model | Reference |
| This compound IC50 | 330 nM | Not specified (general) | [1] |
| Sortilin Expression | Increased in breast cancer vs. normal tissue | Human breast cancer tissues | [2][3] |
| Associated with lymph node involvement (p=0.0093) | Human breast cancer tissues | [2] | |
| Sortilin Knockdown Effect | ~80% inhibition of cell adhesion | MDA-MB-231 | [2] |
| Significant inhibition of cell migration and invasion | MDA-MB-231 | [2][4] | |
| Decreased FAK and Src phosphorylation | MDA-MB-231 | [2] | |
| This compound In Vivo Dose (Rat) | 1 mg/kg (intravenous) | Rat | [1] |
Note: Specific IC50 values for this compound in breast cancer cell lines and optimized in vivo dosing for mouse models of breast cancer metastasis require further experimental determination.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in breast cancer metastasis models are provided below.
In Vitro Assays
The following diagram outlines a general workflow for in vitro evaluation of this compound.
Caption: General workflow for in vitro assessment of this compound in breast cancer cells.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on breast cancer cells and establish a non-toxic concentration range for functional assays.
-
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on the collective migration of breast cancer cells.
-
Materials:
-
Breast cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
3. Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of breast cancer cells through an extracellular matrix.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend breast cancer cells in serum-free medium containing this compound or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
4. Cell Adhesion Assay
-
Objective: To determine the effect of this compound on the adhesion of breast cancer cells to extracellular matrix components.
-
Materials:
-
96-well plates
-
Extracellular matrix proteins (e.g., fibronectin, collagen I)
-
This compound
-
Crystal violet staining solution
-
-
Protocol:
-
Coat the wells of a 96-well plate with an ECM protein and incubate.
-
Block non-specific binding sites with BSA.
-
Pre-treat breast cancer cells with this compound or vehicle control.
-
Seed the treated cells into the coated wells and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Fix and stain the adherent cells with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the number of adherent cells.
-
In Vivo Models of Breast Cancer Metastasis
The following diagram illustrates a general workflow for in vivo evaluation of this compound.
Caption: General workflow for in vivo assessment of this compound in breast cancer metastasis models.
1. Orthotopic Xenograft Model of Spontaneous Metastasis
-
Objective: To evaluate the effect of this compound on primary tumor growth and spontaneous metastasis to distant organs.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Cell Line: A highly metastatic human breast cancer cell line, preferably luciferase-expressing for in vivo imaging (e.g., MDA-MB-231-luc).
-
Protocol:
-
Harvest and resuspend MDA-MB-231-luc cells in a mixture of PBS and Matrigel.
-
Anesthetize the mice and inject 1-5 x 10^6 cells into the mammary fat pad.
-
Monitor primary tumor growth using calipers or bioluminescence imaging (BLI).
-
Once tumors are established (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (dose to be optimized, e.g., via oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Monitor primary tumor growth and metastatic progression to distant sites (e.g., lungs, liver, bone) using BLI weekly.
-
At the end of the study, euthanize the mice, resect the primary tumor and metastatic organs.
-
Weigh the primary tumor. Count the number of metastatic nodules on the surface of the lungs and other organs.
-
Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and Sortilin expression on tumor and metastatic tissues.
-
2. Tail Vein Injection Model of Experimental Metastasis
-
Objective: To specifically assess the effect of this compound on the later stages of metastasis, including extravasation and colonization of distant organs.
-
Animal Model: Female immunodeficient mice.
-
Cell Line: Luciferase-expressing breast cancer cell line (e.g., 4T1-luc for syngeneic models in BALB/c mice, or MDA-MB-231-luc for xenograft models).
-
Protocol:
-
Harvest and resuspend breast cancer cells in sterile PBS.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL into the lateral tail vein of anesthetized mice.
-
Randomize mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control either prior to, at the same time as, or after cell injection, depending on the experimental question.
-
Monitor the development of lung metastases (or other organs) using BLI.
-
At a predetermined endpoint (e.g., 3-4 weeks), euthanize the mice and harvest the lungs and other relevant organs.
-
Quantify the metastatic burden by ex vivo BLI of the organs and by counting the surface metastatic nodules.
-
Perform histological and immunohistochemical analysis as described for the orthotopic model.
-
Conclusion
This compound, as a selective inhibitor of Sortilin, presents a novel therapeutic strategy for targeting breast cancer metastasis. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. The strong rationale for targeting the Sortilin pathway, coupled with the availability of a specific inhibitor, warrants further investigation of this compound as a potential anti-metastatic agent for breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tail Vein Injection: A Method to Administer Cancer Cells for Metastatic Studies in a Mouse Model [jove.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
AF38469 experimental variability and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Sortilin inhibitor, AF38469. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally bioavailable small molecule inhibitor of Sortilin, a type-1 transmembrane receptor involved in protein trafficking and signaling.[1][2][3][4] It has an IC50 value of 330 nM for Sortilin.[1][2][3] The primary mechanism of action of this compound is the inhibition of Sortilin, which has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][7] This activity underlies its therapeutic potential in various disease models, including neurodegenerative lysosomal storage disorders.[5][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 40 mg/mL (123.36 mM).[2] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[3] For in vivo studies, formulations in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline have been described.[1]
Troubleshooting Guide
In Vitro Experimentation
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I resolve this?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules like this compound.
-
High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also lead to compound precipitation when diluted into an aqueous buffer.
-
Low Aqueous Solubility: this compound has low solubility in water.[3] To avoid precipitation, it is recommended to first prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration.
-
Temperature: Pre-warming the culture medium to 37°C before adding the this compound solution can help improve solubility and prevent precipitation.[2]
-
Sonication: If precipitation occurs after addition to the medium, gentle sonication can help to redissolve the compound.[1][2]
Q5: My dose-response curve for this compound is inconsistent between experiments. What are the potential sources of this variability?
A5: Inconsistent dose-response curves can arise from several factors:
-
Cell Density and Health: Ensure that you are seeding a consistent number of healthy, viable cells for each experiment. Variations in cell number or viability can significantly impact the results of proliferation or cytotoxicity assays.
-
Compound Potency: The half-maximal inhibitory concentration (IC50) of this compound can differ between cell lines due to variations in cellular metabolism, target expression, and penetration.[2] It is crucial to determine the optimal concentration range for your specific cell line.
-
Incubation Time: The duration of exposure to this compound can influence the observed effect. Optimize the incubation time for your specific assay.
-
Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation. To minimize this, avoid using the outer wells for experimental samples and fill them with sterile medium or PBS instead.
Q6: I am not observing the expected effect of this compound on TFEB nuclear translocation. What should I check?
A6: Several factors can influence the TFEB nuclear translocation assay:
-
Suboptimal Compound Concentration: The effective concentration for inducing TFEB nuclear translocation can be in the nanomolar range (e.g., 40 nM).[5] Ensure you are using a concentration that has been shown to be effective for this endpoint.
-
Timing of Observation: The translocation of TFEB to the nucleus can be a dynamic process. It's advisable to perform a time-course experiment to determine the optimal time point for observing the maximal effect.
-
Cellular Health: Only healthy, actively growing cells will exhibit a robust response. Ensure your cells are not stressed or confluent.
-
Immunofluorescence Protocol: Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations, to ensure a clear and specific signal for TFEB.
In Vivo Experimentation
Q7: What are the recommended formulations for in vivo administration of this compound?
A7: For oral administration, this compound can be formulated as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[3] Alternatively, for administration in drinking water, it can be dissolved in saline.[8] For intravenous injection in rats, a formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline has been used.[1]
Q8: I am observing variability in the therapeutic effects of this compound in my animal model. What could be the reasons?
A8: In vivo studies are subject to inherent biological variability. However, several experimental factors can contribute to inconsistent results:
-
Bioavailability: Although described as orally bioavailable, the actual bioavailability can be influenced by the formulation, diet, and gut microbiome of the animals. Ensure consistent preparation and administration of the compound.
-
Dosing Accuracy: Inaccurate dosing can lead to significant variations in plasma and tissue concentrations of the drug. Calibrate your dosing equipment and ensure precise administration.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to the treatment. Use animals from a reliable source and monitor their health throughout the study.
-
Metabolism: The half-life of this compound in rats is relatively short (1.2 hours).[1] The dosing frequency should be optimized to maintain therapeutic concentrations of the compound.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Sortilin inhibition) | 330 nM | - | [1][2][3] |
| In Vitro Effective Concentration (TFEB Nuclear Translocation) | 40 nM | Neuro 2A cells | [5] |
| In Vivo Dosing (Oral, in drinking water) | 0.03 µg/ml | CLN2 Batten disease mouse model | [5] |
| In Vivo Dosing (Oral, in drinking water) | 10 µg/kg | Diabetic mice | [8] |
| Pharmacokinetics (Rat, 1 mg/kg i.v.) | |||
| Half-life (t1/2) | 1.2 h | Rat | [1] |
| Volume of distribution (Vd) | 0.7 L/kg | Rat | [1] |
| Clearance (CL) | 4.8 L/h/kg | Rat | [1] |
Key Experimental Protocols
TFEB Nuclear Translocation Assay
-
Cell Seeding: Seed cells (e.g., Neuro 2A) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Transfection (Optional): If using a TFEB-GFP reporter, transfect the cells according to the manufacturer's protocol and allow for expression for 24-48 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., a range from 10 nM to 1 µM) or vehicle control (DMSO) for a predetermined time course (e.g., 30, 60, 90, 120 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB.
Western Blot for Phospho-FAK
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (e.g., Tyr925) and total FAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits Sortilin, leading to TFEB activation and downstream effects.
Caption: Workflow for TFEB nuclear translocation assay.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. scientificarchives.com [scientificarchives.com]
AF38469 Technical Support Center: Optimizing In Vitro Assay Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AF38469 for in vitro assays. This compound is a selective, orally bioavailable inhibitor of the Vps10p-domain sorting receptor, Sortilin. Proper concentration optimization is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Sortilin, a type I membrane glycoprotein (B1211001) involved in the trafficking of various proteins. By binding to Sortilin, this compound can modulate several signaling pathways. Notably, it has been shown to interfere with the interaction between Sortilin and pro-neurotrophins, such as pro-brain-derived neurotrophic factor (pro-BDNF), which can influence neuronal survival and apoptosis. Additionally, this compound has been demonstrated to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration for this compound can range from low nanomolar to low micromolar, depending on the cell type and the specific assay. Based on published data, a broad dose-response experiment is recommended, starting from 10 nM to 10 µM, to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: In which assays has this compound been used?
A4: this compound has been utilized in a variety of in vitro assays, including:
-
Cell viability and proliferation assays.
-
Invasion and migration assays in cancer cell lines.
-
Western blotting to analyze signaling pathway modulation.
-
Enzyme activity assays.
-
TFEB nuclear translocation assays.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in different contexts. It is important to note that the optimal concentration can vary significantly between cell lines and experimental conditions.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 | 330 nM | Sortilin Inhibition | [1][2] |
| Effective Concentration | 40 nM | Reduction of lysosomal storage material in Batten disease mouse embryonic fibroblasts (MEFs) | [3] |
| Effective Concentration | 400 nM | Decreased invasiveness of glioblastoma cell lines (U87MG, A172, RKI1, PB1) | [4] |
| Effective Concentration | 10 µM | Inhibition of serotonin (B10506) secretion in neuroendocrine BON cells | [5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing TFEB Nuclear Translocation by Immunofluorescence
This protocol outlines the steps to visualize the effect of this compound on the nuclear translocation of TFEB.
Materials:
-
This compound
-
Target cell line cultured on coverslips or in imaging plates
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the optimized concentration of this compound (determined from viability assays) or a vehicle control for a specified time (e.g., 3-6 hours).
-
Fixation: Wash the cells with PBS and fix with the fixative solution for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay. - Low Sortilin expression: The target cell line may have low or no expression of Sortilin. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment over a wider concentration range (e.g., up to 20 µM). - Verify Sortilin expression in your cell line using Western blot or qPCR. - Prepare a fresh stock solution of this compound. |
| High cytotoxicity observed at expected effective concentrations | - Cell line sensitivity: The cell line may be particularly sensitive to Sortilin inhibition or off-target effects. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | - Perform a dose-response curve starting from much lower concentrations (e.g., 1 nM). - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle-only control. |
| Inconsistent results between experiments | - Variations in cell culture conditions: Differences in cell passage number, confluency, or media can affect cellular responses. - Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. | - Standardize your cell culture practices. Use cells within a consistent passage number range and seed at a consistent density. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Visual Guides: Signaling Pathways and Experimental Workflow
Sortilin-Mediated Pro-BDNF/BDNF Signaling Pathway
Caption: this compound inhibits Sortilin, affecting pro-BDNF and BDNF signaling pathways.
This compound-Induced TFEB Activation Pathway
Caption: this compound leads to TFEB nuclear translocation and activation of lysosomal biogenesis.
Experimental Workflow for this compound Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting [frontiersin.org]
- 6. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with AF38469
Welcome to the technical support center for AF38469, a selective and orally bioavailable inhibitor of the Vps10p family sorting receptor, sortilin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to aid in the interpretation of experimental results, including those that may be unexpected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets sortilin, a type I membrane glycoprotein (B1211001) involved in the trafficking of various proteins. By inhibiting sortilin, this compound disrupts the normal sorting and transport of proteins destined for the lysosome. A key consequence of sortilin inhibition is the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This leads to an upregulation of genes involved in lysosomal function and cellular clearance.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism of action, treatment with this compound is expected to induce a range of cellular effects, including:
-
Activation of TFEB: Increased nuclear translocation of TFEB is a primary and direct downstream effect.
-
Enhanced Lysosomal Biogenesis: An increase in the number and function of lysosomes.
-
Increased Autophagic Flux: Enhanced clearance of cellular waste and misfolded proteins.
-
Reduction of Lysosomal Storage: In disease models characterized by lysosomal accumulation, this compound has been shown to reduce the buildup of storage materials.
-
Modulation of Inflammatory Responses: Particularly in the context of neuroinflammation, this compound has been observed to have anti-inflammatory effects.
Q3: Does this compound exhibit off-target effects or toxicity?
A3: At effective concentrations, this compound has generally been reported to have low cellular toxicity and does not typically impact cell viability. However, as with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Unexpected cytotoxicity could indicate an off-target effect or sensitivity of the particular cell line.
Q4: In what experimental models has this compound been utilized?
A4: this compound has been investigated in a variety of preclinical models, including:
-
Neurodegenerative Diseases: Primarily in mouse models of Batten disease (neuronal ceroid lipofuscinoses), where it has been shown to reduce neuroinflammation and lysosomal storage.
-
Diabetic Retinopathy: Studies have indicated that this compound can reduce inflammation and improve retinal function in mouse models of diabetes.
-
Oncology: The role of sortilin in cancer progression has led to the investigation of this compound in models of glioblastoma and breast cancer, where it has been shown to decrease cell invasion.
Troubleshooting Unexpected Results
Scenario 1: No significant TFEB nuclear translocation is observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment. TFEB activation by this compound can be dose-dependent. Test a range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell type. |
| Incorrect Incubation Time | Conduct a time-course experiment. TFEB translocation can be a dynamic process. Assess TFEB localization at various time points (e.g., 1, 3, 6, 12, and 24 hours) post-treatment. |
| Cell Type Specificity | The expression of sortilin and the responsiveness of the TFEB pathway may vary between cell types. Confirm sortilin expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to this compound. |
| Issues with TFEB Detection | Verify the specificity and efficacy of your TFEB antibody for immunofluorescence or Western blot. Ensure proper cell fixation and permeabilization protocols are followed. Use a positive control for TFEB activation, such as starvation or treatment with a known mTOR inhibitor (e.g., Torin1). |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
Scenario 2: Increased cell death or cytotoxicity is observed.
| Potential Cause | Troubleshooting Steps |
| Drug Concentration is Too High | High concentrations of this compound may lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the EC50 and a non-toxic working concentration. |
| Cell Line Sensitivity | Certain cell lines may be more sensitive to perturbations in lysosomal function or autophagy. If cytotoxicity is observed even at low concentrations, consider using a different cell line or reducing the treatment duration. |
| Compromised Cell Health | Ensure that cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells may be more susceptible to drug-induced toxicity. |
| Interaction with Media Components | Some components of cell culture media could potentially interact with the compound. If possible, test the compound in a different recommended media formulation. |
Scenario 3: Unexpected changes in lysosomal or autophagy markers.
| Potential Cause | Troubleshooting Steps |
| Paradoxical Decrease in Autophagy Markers (e.g., LC3-II) | A decrease in LC3-II could indicate either a blockage in autophagy induction or a very rapid and efficient autophagic flux. To distinguish between these possibilities, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor would confirm increased flux. |
| No Change in Lysosomal Protein Levels (e.g., LAMP1) | Changes in lysosomal protein levels may take time to become apparent as they rely on new protein synthesis. Extend the treatment duration (e.g., 24-48 hours) and re-evaluate. Also, confirm the efficiency of your antibodies for these markers. |
| Cell-Specific Responses | The regulation of autophagy and lysosomal biogenesis is complex and can be influenced by the specific cellular context. Compare your results with published data for similar cell types. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Dose-Response of this compound on TFEB Nuclear Translocation
| Cell Line | Concentration | Incubation Time | Fold Increase in Nuclear TFEB | Reference |
| Neuro 2A | 40 nM | 90 minutes | Significant increase | |
| HeLa (overexpressing TFEB) | 10 µM | 4 hours | ~3.5-fold |
Table 2: Effect of this compound on Lysosomal and Autophagy-Related Protein Levels
| Cell Line | Treatment | Protein | Change | Reference |
| CLN3Δex7/8 MEFs | 40 nM this compound | LAMP1 | Decreased | |
| CLN3Δex7/8 MEFs | 40 nM this compound | RAB5 | Decreased | |
| Wild Type MEFs | 40 nM this compound | TFEB target genes (e.g., Grn, Gns, Lamp1) | Upregulated | |
| Senescent IMR-90 cells | Doxorubicin + Bafilomycin A1 | LC3-II | Increased |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol is adapted for assessing TFEB localization in cultured neuronal cells.
Materials:
-
This compound
-
Poly-D-lysine coated coverslips in a 24-well plate
-
Neuronal cell line (e.g., Neuro 2A, SH-SY5Y)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-TFEB (1:250 dilution)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed neuronal cells onto poly-D-lysine coated coverslips in a 24-well plate and culture until they reach 50-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time period.
-
Aspirate the medium and wash the cells twice with PBS.
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Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate
AF38469 Technical Support Center: Cytotoxicity & Cell Viability Assays
Welcome to the technical support center for experiments involving the sortilin inhibitor, AF38469. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of this compound's effects on cytotoxicity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability and cytotoxicity?
A1: Based on current research, this compound alone does not typically reduce cell viability or induce direct cytotoxicity in a variety of cell lines, including glioblastoma, pancreatic, and breast cancer cells.[1][2][3][4] Studies have shown that treatment with this compound does not significantly affect cell proliferation.[1][3][4] Similarly, in cellular models of neurodegenerative diseases, this compound was found to have no impact on cellular viability.[5] The primary reported effects of this compound in cancer cell lines are the inhibition of cell invasion and adhesion.[1][2]
Q2: At what concentrations has this compound been tested for effects on cell viability?
A2: this compound has been tested at various concentrations, with a common concentration being 400 nM for in vitro studies.[1] In some studies, it has been used at concentrations up to 4µM without a reported impact on cell viability.[5]
Q3: If I am not observing cytotoxicity with this compound, does this mean my experiment has failed?
A3: Not necessarily. As mentioned, this compound is not generally considered a directly cytotoxic compound. The absence of a cytotoxic effect is a consistent finding across multiple studies.[1][2][3][5] Your experimental goals should be taken into consideration. If you are studying other cellular processes, such as cell migration, invasion, or lysosomal function, your experiment may be proceeding as expected.
Q4: Can this compound enhance the cytotoxic effects of other compounds?
A4: There is some evidence to suggest that this compound may enhance the cytotoxic effects of other therapeutic agents. For instance, in one study, the combination of this compound with temozolomide (B1682018) (TMZ) resulted in a reduction in cell viability in a patient-derived glioblastoma cell line, an effect not observed with either compound alone.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule inhibitor of sortilin, a type I membrane glycoprotein (B1211001) involved in protein transport and sorting.[6] It functions by binding to the Vps10p domain of sortilin, thereby blocking the binding of its ligands.[6] This inhibition can affect various downstream pathways, including the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, and the trafficking of proteins involved in apoptosis and cell signaling.[5]
Troubleshooting Guides
Issue 1: No observable cytotoxicity in MTT or LDH assays after this compound treatment.
-
Plausible Cause: This is the expected outcome. This compound is not known to be directly cytotoxic.
-
Recommendation:
-
Confirm that your positive controls for cytotoxicity are working as expected.
-
Consider the focus of your experiment. If you are investigating cytotoxicity, you may need to use this compound in combination with another compound.[1]
-
If your goal is to study other effects of this compound, such as its impact on cell invasion or lysosomal function, your assay is likely providing valid results.
-
Issue 2: Inconsistent results in viability assays.
-
Plausible Cause: While this compound itself may not be cytotoxic, inconsistencies can arise from the assay methodology. The MTT assay, in particular, can be affected by the metabolic state of the cells, which could be altered by this compound's effects on lysosomal function.[7]
-
Recommendation:
-
Cross-validate with a different assay: If you are using a metabolic-based assay like MTT, consider confirming your results with a membrane integrity assay like the LDH assay or a direct cell counting method like trypan blue exclusion.
-
Optimize incubation times: Ensure that the incubation time with the assay reagent is consistent and optimized for your cell line.
-
Check for interference: Although not specifically reported for this compound, some compounds can interfere with MTT reduction or formazan (B1609692) crystal solubilization.[7][8] You can test for this by running a cell-free control with this compound and the assay reagents.
-
Issue 3: Difficulty in observing apoptosis by flow cytometry.
-
Plausible Cause: Similar to general cytotoxicity, this compound is not a potent inducer of apoptosis when used alone.
-
Recommendation:
-
Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure your staining protocol and flow cytometer are working correctly.
-
Combination Treatment: Investigate the pro-apoptotic potential of this compound in combination with other agents that may sensitize cells to apoptosis.
-
Time Course: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.
-
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| U87MG, A172, BAH1, RKI1, PB1 | Glioblastoma | 400 nM | 72 hours | No significant reduction | [1] |
| Pancreatic cancer cell lines | Pancreatic Cancer | Not specified | Not specified | Did not affect cell survival and viability | [2] |
| MCF7, MDA-MB-231 | Breast Cancer | 3 µg/ml | 48 hours | Did not impact cell viability | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM - 10 µM) and appropriate vehicle controls. Include a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be Annexin V and PI positive.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: this compound inhibits sortilin, affecting downstream pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The Membrane Protein Sortilin Can Be Targeted to Inhibit Pancreatic Cancer Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortilin inhibition limits secretion-induced progranulin-dependent breast cancer progression and cancer stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
issues with AF38469 solubility and precipitation
Welcome to the technical support center for AF38469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound, a selective and orally bioavailable Sortilin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Vps10p-domain sorting receptor, Sortilin, with an IC₅₀ value of 330 nM.[1][2] It functions by binding to the neurotensin (B549771) binding site within the tunnel of the Sortilin Vps10p domain, thereby blocking the interaction of Sortilin with its ligands.[3] Sortilin is a key regulator of intracellular protein trafficking and signaling, and by inhibiting its function, this compound can modulate various cellular processes.[4]
Q2: In what solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] For in vivo studies, formulations in a mixture of DMSO and corn oil have been used.[1] Its solubility in aqueous solutions is limited, which can lead to precipitation when diluting DMSO stock solutions into cell culture media or aqueous buffers.
Q3: How should I store this compound?
-
Solid form: Store at -20°C for up to 3 years.[2]
-
Stock solutions (in solvent): Store at -80°C for up to 1 year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Solubility and Precipitation
Issues with the solubility and precipitation of this compound are common when transitioning from a concentrated DMSO stock solution to an aqueous experimental environment like cell culture media. Here are some common problems and solutions:
Issue: A precipitate forms immediately after diluting my this compound DMSO stock into cell culture medium.
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is less soluble.
Troubleshooting Workflow for Immediate Precipitation
Caption: A step-by-step workflow to troubleshoot immediate precipitation of this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Reduce the final working concentration. Perform a solubility test in your specific medium to determine the maximum usable concentration without precipitation.[5] |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to precipitate.[6] | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with either DMSO or the cell culture medium itself. Then, add this intermediate dilution to the final volume of the medium.[5] |
| Low Temperature of Medium | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always pre-warm your cell culture medium and other aqueous buffers to 37°C before adding the this compound stock solution.[5] |
| Inadequate Mixing | Insufficient mixing upon addition of the stock solution can lead to localized high concentrations and precipitation. | Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the container to ensure rapid and even dispersion.[6] |
Issue: The media containing this compound appears clear initially but becomes cloudy or forms a precipitate after incubation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with components in the cell culture medium over time, such as salts or proteins from serum, leading to the formation of insoluble complexes.[7] | If possible, test the solubility and stability of this compound in different basal media formulations. If using serum, consider that proteins in the serum can sometimes bind to compounds and either keep them in solution or contribute to precipitation. |
| pH Shift in Medium | Changes in the pH of the culture medium during incubation, often due to cellular metabolism or improper CO₂ levels, can affect the solubility of this compound. | Ensure that the incubator's CO₂ level is correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH. |
| Temperature Fluctuations | Repeated temperature changes (e.g., removing the culture vessel from the incubator frequently) can affect the solubility of the compound. | Minimize the time that the culture vessels are outside of the stable incubator environment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (Sortilin inhibition) | 330 nM | [1][2] |
| Solubility in DMSO | ≥ 40 mg/mL (123.36 mM) | [2] |
| Molecular Weight | 324.25 g/mol | [2] |
| Chemical Formula | C₁₅H₁₁F₃N₂O₃ | [2] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound solid, high-purity DMSO.
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 324.25), add 308.4 µL of DMSO.
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Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Preparation of Working Solutions for Cell Culture (Example: 10 µM Final Concentration)
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Method A: Direct Dilution (for lower concentrations)
-
Add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium.
-
Immediately and gently vortex or swirl the medium to ensure thorough mixing.
-
-
Method B: Serial Dilution (recommended to prevent precipitation)
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Gently mix the intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
Gently mix the final working solution.
-
-
Signaling Pathways Modulated by this compound
This compound, by inhibiting Sortilin, impacts several key signaling pathways. Below are diagrams illustrating these interactions.
Caption: this compound inhibits Sortilin, affecting BDNF and proBDNF signaling pathways.
Caption: this compound blocks Neurotensin binding to Sortilin (NTSR3).
Caption: Inhibition of Sortilin by this compound leads to the activation of TFEB.[8]
References
- 1. Sortilin Facilitates Signaling of Ciliary Neurotrophic Factor and Related Helical Type 1 Cytokines Targeting the gp130/Leukemia Inhibitory Factor Receptor β Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. battendiseasenews.com [battendiseasenews.com]
- 4. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Vehicle Effects with AF38469 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using the Sortilin inhibitor AF38469 with its common solvent, Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Sortilin receptor, with an IC50 of 330 nM.[1][2] Sortilin, also known as neurotensin (B549771) receptor-3 (NTS3), is involved in protein trafficking and modulating signaling pathways, making it a target for various therapeutic areas, including neurodegenerative diseases.[3][4][5] Like many small molecule inhibitors, this compound is hydrophobic and insoluble in aqueous solutions such as water or cell culture media.[2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including this compound, making it an essential vehicle for preparing stock solutions for in vitro and in vivo studies.[2][6][7]
Q2: What are "vehicle effects" and why are they a concern with DMSO?
A "vehicle effect" is any biological response caused by the solvent used to dissolve a compound, rather than the compound itself.[8] DMSO, while an excellent solvent, is not biologically inert and can exert its own effects on cells, especially at higher concentrations.[6][8] These dose-dependent effects can include:
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Altered Cell Health: DMSO can impact cell viability, proliferation, and growth.[8][9][10] Concentrations above 1-2% are often cytotoxic to many cell lines.[10]
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Changes in Gene Expression: The solvent has been shown to alter gene expression profiles and can induce cellular differentiation.[8]
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Modulation of Signaling Pathways: DMSO can interfere with intracellular signaling. For example, it has been observed to inhibit the phosphorylation of kinases like p38 and JNK.[6]
Failure to account for these effects can lead to the misinterpretation of experimental data, where effects of the solvent are incorrectly attributed to this compound.[8]
Q3: What is a vehicle control and why is it essential for my this compound experiments?
A vehicle control is a sample group treated with the same final concentration of DMSO as your experimental group, but without the this compound compound.[6] This control is crucial because it allows you to distinguish the biological effects of this compound from those caused by the DMSO solvent.[6][9] Any changes observed in the vehicle control group relative to an untreated (media-only) group can be attributed to DMSO. By comparing your this compound-treated group directly against the vehicle control group, you can isolate the net effect of the Sortilin inhibitor.
Q4: What is the recommended maximum concentration of DMSO for my cell culture experiments?
The final concentration of DMSO in cell culture media should always be kept to the lowest possible level that maintains the solubility of this compound. The ideal concentration is highly dependent on the specific cell line and the duration of the experiment. Primary cells, for instance, are often more sensitive than established cell lines.[9] General guidelines are summarized in the table below. It is strongly recommended to perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific experimental setup before beginning studies with this compound.[6][8]
Q5: My DMSO vehicle control group shows changes compared to the untreated (media-only) group. Is this expected?
Yes, this is a known and common phenomenon.[6] It indicates that the concentration of DMSO you are using has a biological effect on its own. For example, if you are studying signaling pathways, you might observe that DMSO alone inhibits the phosphorylation of certain kinases.[6] This observation underscores the critical importance of the vehicle control. Your primary comparison should always be between the This compound + DMSO group and the DMSO-only group. This comparison effectively subtracts the effects of the solvent, isolating the specific activity of this compound.
Q6: How can I prepare my this compound stock and working solutions to minimize precipitation and solvent effects?
Precipitation of a hydrophobic compound upon dilution into aqueous media is a common challenge.[11] To ensure accurate and reproducible results:
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Use High-Quality DMSO: Use fresh, anhydrous, sterile-filtered DMSO suitable for cell culture. Moisture-absorbing DMSO can reduce the solubility of compounds like this compound.[2]
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Refer to the solubility data in Table 1. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
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Pre-warm Media: Before dilution, warm your cell culture medium to 37°C. Adding a compound from a room temperature solvent into warm media can sometimes induce precipitation.[1][11]
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Dilute Dropwise and Mix: Add the this compound stock solution dropwise into the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersal.[11]
-
Avoid Intermediate Aqueous Dilutions: Do not perform serial dilutions of your stock solution in aqueous buffers like PBS before adding it to the final culture medium, as this will likely cause the compound to precipitate. If intermediate dilutions are necessary, they should be made in DMSO.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Stress in Vehicle Control Group | The final DMSO concentration is too high for your specific cell line or experimental duration. | 1. Verify DMSO Concentration: Double-check all dilution calculations. 2. Perform a DMSO Toxicity Assay: Run a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the highest concentration that maintains ≥95% cell viability. Use this as your maximum allowable concentration.[6] 3. Reduce Exposure Time: If a higher DMSO concentration is unavoidable due to solubility constraints, consider reducing the treatment duration. |
| Inconsistent Results or High Variability Between Replicates | 1. Inconsistent final DMSO concentrations across wells. 2. Precipitation of this compound after dilution into media. | 1. Standardize Dilution Protocol: Ensure precise and consistent pipetting. Prepare a single batch of this compound-containing medium for all relevant wells/plates. 2. Visually Inspect for Precipitation: After dilution, hold the tube or plate up to a light source to check for any visible precipitate. If observed, remake the solution. 3. Consider Sonication: Briefly sonicating the diluted solution can sometimes help break up aggregates and improve solubility.[1][11] |
| Unexpected Signaling Changes in Vehicle Control | This is often an expected off-target effect of DMSO itself.[6] | 1. Focus on the Correct Comparison: The most important comparison is [this compound + DMSO] vs. [DMSO only] . This comparison normalizes for any effects induced by the solvent. 2. Acknowledge DMSO Effects: When reporting your findings, acknowledge any significant effects observed in the vehicle control group relative to an untreated control. 3. Literature Review: Search for literature on the effects of DMSO on your specific pathway or cellular model of interest to understand if the observed effects are previously documented. |
| This compound Precipitates Out of Solution During Experiment | The compound's solubility limit in the aqueous culture medium has been exceeded. | 1. Lower the Final Concentration: If possible, lower the final working concentration of this compound. 2. Optimize Dilution: Ensure you are following best practices, such as pre-warming the medium and adding the stock solution dropwise while mixing.[11] 3. Check Stock Solution: Ensure your DMSO stock solution has not absorbed water, which can lower solubility. Use fresh, anhydrous DMSO for stock preparation.[2] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Target | Sortilin (NTS3) | [1][5] |
| IC50 | 330 nM | [1][2] |
| Molecular Weight | 324.25 g/mol | [1] |
| Formula | C₁₅H₁₁F₃N₂O₃ | [1] |
| Solubility in DMSO | 40 mg/mL (123.36 mM) to 65 mg/mL (200.45 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Conc. | Recommendation Level | Typical Use Case & Considerations | Source(s) |
| ≤ 0.1% | Highly Recommended | Considered safe for most cell lines, including sensitive and primary cells. Ideal for long-term experiments (>24h) with minimal impact on viability or signaling. | [6][9] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). A vehicle control titration is strongly advised to confirm safety for your specific cell line. | [6][9] |
| > 0.5% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity. Should only be used if absolutely necessary for compound solubility and for short durations. Requires rigorous validation with vehicle controls. | [8] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol establishes the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density typically used for your experiments. Allow cells to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to create a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%). Include a "medium-only" control group that receives no DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various DMSO concentrations.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Normalize the results by setting the viability of the "medium-only" control to 100%. The highest DMSO concentration that results in ≥95% cell viability is generally considered safe for your main experiments.[6]
Protocol 2: General Protocol for Treating Cells with this compound
This protocol outlines the setup for a properly controlled experiment to assess the effects of this compound.
Methodology:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Warm the required volume of complete cell culture medium to 37°C.
-
Prepare the final treatment media. For example, to achieve a 10 µM this compound concentration with a final DMSO concentration of 0.1%:
-
This compound Treatment Group: Add 1 µL of 10 mM this compound stock to every 1 mL of medium.
-
Vehicle Control Group: Add 1 µL of 100% DMSO to every 1 mL of medium.
-
Untreated Control Group: Use medium with no additions.
-
-
-
Cell Treatment: Aspirate the old medium from the cells and add the prepared treatment media to the appropriate wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 3, 24, or 48 hours).[3]
-
Downstream Analysis: Following incubation, proceed with your planned analysis (e.g., cell lysis for Western blot, RNA extraction for qPCR, or a cell-based assay). Remember that the primary comparison for determining the effect of this compound is between the This compound Treatment Group and the Vehicle Control Group .
Visualizations
Caption: Workflow for designing a properly controlled experiment.
Caption: this compound inhibits Sortilin, leading to TFEB activation.
Caption: Logical flow for troubleshooting common DMSO-related issues.
References
- 1. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
AF38469 degradation products and their impact
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with AF38469, a selective inhibitor of the Sortilin receptor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions related to the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective, and orally bioavailable small molecule inhibitor of Sortilin.[1][2][] Sortilin is a type-I transmembrane receptor belonging to the Vps10p (vacuolar protein sorting 10 protein) domain receptor family, which is involved in protein trafficking and signal transduction.[4] this compound exerts its effects by binding to Sortilin and inhibiting its interaction with various ligands, thereby modulating downstream signaling pathways.[5][6]
Q2: What are the known degradation products of this compound and their potential impact on experiments?
Currently, there is no publicly available information detailing the specific chemical structures of this compound degradation products or their biological activities. The stability of the compound is dependent on storage conditions and the experimental environment. To ensure experimental reproducibility, it is critical to follow proper storage and handling protocols.
Q3: How should I store this compound and its stock solutions?
Proper storage is crucial to maintain the integrity of the compound. For long-term storage, follow these guidelines:
-
Solid Compound: Store at 0 - 4°C for short-term (days to weeks) or at -63°C for long-term (months to years).[]
-
Stock Solutions (in DMSO): Can be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[1]
Q4: What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent for preparing high-concentration stock solutions.[1] One supplier indicates a solubility of up to 40 mg/mL in DMSO, with sonication recommended to aid dissolution.
Q5: Are there any known off-target effects of this compound?
This compound has been shown to be highly selective for Sortilin. In a standard selectivity panel of approximately 70 targets, it showed no significant inhibition or stimulation at a concentration of 10 μM. It also demonstrated no activity against the neurotensin (B549771) receptor 1 (NTR1) or a panel of targets known to bind acidic molecules.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
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Potential Cause: Compound Degradation.
-
Troubleshooting Step: Ensure that stock solutions have been stored correctly and are within the recommended shelf life (2 years at -80°C, 1 year at -20°C).[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Potential Cause: Solubility Issues.
-
Troubleshooting Step: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and cell toxicity. Observe the media after adding the compound to check for any visible precipitate.
-
-
Potential Cause: Cell Line Variability.
-
Troubleshooting Step: Confirm that your cell line expresses Sortilin at sufficient levels. Expression levels can vary between cell types and passage numbers. Consider verifying Sortilin expression via qPCR or Western blot.
-
Issue 2: Difficulty dissolving the compound or observing precipitation.
-
Potential Cause: Poor Quality Solvent.
-
Troubleshooting Step: Use fresh, anhydrous, high-quality DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.
-
-
Potential Cause: Incorrect Dilution.
-
Troubleshooting Step: Prepare working solutions by adding the DMSO stock solution to the final aqueous buffer or media, rather than the other way around. Mix thoroughly immediately after dilution. For in vivo preparations in oil, ensure vigorous mixing.[1]
-
Issue 3: Unexpected toxicity in animal models.
-
Potential Cause: Vehicle Toxicity.
-
Troubleshooting Step: Run a vehicle-only control group to assess the effects of the delivery vehicle (e.g., DMSO/corn oil mixture) on the animals.
-
-
Potential Cause: High Dosage.
-
Troubleshooting Step: While this compound has been shown to be non-hepatotoxic at tested doses, it is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model.[2] The compound has a reported half-life of 1.2 hours in rats, which should be considered when designing the dosing regimen.[1]
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC₅₀ | 330 nM | - | [1] |
| In Vivo Half-life (t½) | 1.2 hours | Rat | [1] |
| Volume of Distribution | 0.7 L/kg | Rat | [1] |
| Clearance | 4.8 L/h/kg | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate Required Mass: The molecular weight of this compound is 324.25 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound powder.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, high-quality DMSO.
-
Mixing: Vortex the solution thoroughly. If needed, sonicate the solution for a brief period to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Preparation for In Vivo Oral Administration (Corn Oil)
This protocol is adapted from supplier recommendations and may need optimization.
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Dilution in Vehicle: For a 1 mL working solution, add 100 μL of the 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.
-
Mixing: Mix the solution vigorously and evenly.
-
Administration: The mixed solution should be used immediately for optimal results.[1] Note that for continuous dosing periods longer than two weeks, this protocol should be used with caution.[1]
Visualizations
Signaling and Trafficking Pathway of Sortilin
Sortilin is a key regulator of protein trafficking. It binds ligands in the Trans-Golgi Network (TGN) and directs them to various cellular compartments, including endosomes, lysosomes for degradation, or the cell surface for secretion. Inhibition by this compound blocks these interactions.
Caption: Mechanism of Sortilin inhibition by this compound.
Experimental Workflow: Compound Preparation
This workflow outlines the critical steps from receiving the solid compound to preparing a working solution for a cell-based assay.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting inconsistent AF38469 efficacy
Technical Support Center: AF38469
Welcome to the technical support center for this compound. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your experiments. We will address common issues related to the variable efficacy of this compound, a selective ATP-competitive inhibitor of the Kinase Associated with Apoptosis and Proliferation (KAAP).
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the inhibitory activity of this compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. Ensure that the compound is fully dissolved and that the final concentration in your assay is accurate. We recommend preparing fresh stock solutions for each experiment. Refer to the "Stock Solution Preparation and Storage" protocol for best practices. Additionally, confirm the passage number of your cell line, as cellular responses can change over time.
Q2: this compound appears to have lower than expected potency in our cell-based assays compared to the reported IC50 values from biochemical assays. Why is this?
A2: Discrepancies between biochemical and cell-based assay potency are common. Factors such as cell membrane permeability, protein binding in cell culture media, and the presence of cellular efflux pumps can all reduce the effective intracellular concentration of the inhibitor. Consider performing a dose-response experiment with a broader concentration range.
Q3: Our laboratory has noted a gradual loss of this compound activity in our stock solutions over time. What is the recommended storage procedure?
A3: For optimal stability, this compound stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. We advise against storing stock solutions at 4°C for extended periods. For detailed information, please see the "Technical Data Summary" table below.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been used in preclinical animal models. However, formulation and vehicle selection are critical for achieving adequate bioavailability. For in vivo studies, it is essential to conduct preliminary pharmacokinetic and tolerability studies to determine the optimal dosing regimen.
Troubleshooting Guide: Inconsistent Inhibition of SREBP-1c Phosphorylation
Use the following guide to diagnose and resolve common issues related to the inconsistent efficacy of this compound in inhibiting the phosphorylation of its downstream target, SREBP-1c.
Issue: Little to no inhibition of SREBP-1c phosphorylation is observed after treatment with this compound, or the results are highly variable between experiments.
Technical Data Summary
The following tables provide key technical specifications and recommendations for the use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 482.55 g/mol | Use for accurate molarity calculations. |
| Appearance | White to off-white solid | Visually inspect for any discoloration. |
| Purity (HPLC) | >99% | Ensures minimal off-target effects from impurities. |
| Solubility | Soluble in DMSO at 50 mM | Insoluble in aqueous solutions. |
Table 2: Stock Solution and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Ensures maximum solubility and stability. |
| Stock Solution Conc. | 10 mM | A standard concentration for serial dilutions. |
| Storage Temperature | -80°C (long-term) / -20°C (short-term) | Minimizes degradation of the compound. |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated temperature changes can degrade the compound. |
| Final DMSO in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of this compound (MW = 482.55), you would add 207.2 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C, protected from light.
Protocol 2: Western Blot Analysis of SREBP-1c Phosphorylation
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. The next day, pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce cellular stress to activate the KAAP pathway (e.g., using H₂O₂ or UV radiation) for the predetermined optimal time.
-
Cell Lysis: Immediately place the culture dish on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[3]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[3][4]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SREBP-1c overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total SREBP-1c and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Workflow Diagrams
References
Validation & Comparative
A Comparative Guide to Sortilin Inhibitors: AF38469 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Sortilin, a multi-ligand Vps10p-domain sorting receptor, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and metabolic conditions. Its role in protein trafficking and signaling makes it a compelling molecule for intervention. This guide provides an objective comparison of the small molecule inhibitor AF38469 with other notable sortilin inhibitors, supported by available experimental data.
Mechanism of Action: A Common Target, Diverse Approaches
Sortilin inhibitors primarily function by disrupting the interaction between sortilin and its various ligands, thereby modulating downstream signaling and trafficking pathways.
This compound is a novel, selective, and orally bioavailable small molecule that acts as a competitive inhibitor at the neurotensin (B549771) binding site within the tunnel of sortilin's β-propeller domain.[1] By occupying this pocket, this compound effectively blocks the binding of ligands that share this site.[1]
Other classes of sortilin inhibitors include:
-
Other Small Molecules: Compounds like AF40431 also target the neurotensin-binding site.[2] More recent research has focused on inhibitors of the sortilin-progranulin (PGRN) interaction, such as SORT-PGRN interaction inhibitor 1 , which are crucial in the context of frontotemporal dementia.[3]
-
Antibodies: Monoclonal antibodies like Latozinemab (AL001) represent a different therapeutic modality.[3] These biologics can offer high specificity and different pharmacokinetic profiles compared to small molecules. They function by binding to sortilin and sterically hindering the interaction with its ligands.
-
Affibody-Peptide Fusions: A novel approach involves the use of engineered proteins, such as A3-PGRNC15 *, which combines a sortilin-binding affibody with a peptide from the C-terminus of progranulin to achieve high-affinity binding.[4]
Quantitative Comparison of Sortilin Inhibitors
The potency of different sortilin inhibitors can be compared using metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The available data is summarized in the table below.
| Inhibitor | Type | Target Interaction | IC50 | Kd | Reference |
| This compound | Small Molecule | Neurotensin Binding Site | 330 nM | - | [3] |
| AF40431 | Small Molecule | Neurotensin Binding Site | 4.4 µM | 0.7 µM | [2][3] |
| Sortilin antagonist 1 | Small Molecule | Neurotensin Binding Site | 20 nM | - | [3] |
| SORT-PGRN interaction inhibitor 1 | Small Molecule | Progranulin Binding Site | 2 µM | - | [3] |
| Latozinemab (AL001) | Monoclonal Antibody | Progranulin Binding Site | - | - | [3] |
| A3-PGRNC15 * | Affibody-Peptide Fusion | Progranulin Binding Site | - | 185 pM | [4] |
Experimental Data and In Vivo Efficacy
This compound: A Promising Therapeutic Candidate
This compound has demonstrated efficacy in a variety of preclinical models:
-
Neurodegenerative Diseases: In mouse models of Batten disease, a lysosomal storage disorder, this compound was shown to reduce the accumulation of lysosomal storage material, decrease neuroinflammation, and rescue behavioral phenotypes like tremors.[5][6][7] These effects are at least partially mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[5][8]
-
Cancer: In models of glioblastoma and pancreatic cancer, this compound has been shown to inhibit cancer cell invasion.[9][10]
-
Diabetic Retinopathy: Oral administration of this compound in diabetic mice restored retinal function, as measured by electroretinogram, and reduced levels of inflammatory mediators.[11]
-
Neuropathic Pain: Intrathecal injection of this compound has been shown to delay the onset of mechanical allodynia in a mouse model of neuropathic pain.[1]
Other Sortilin Inhibitors
While less data is publicly available for direct comparison, other inhibitors have also shown promise:
-
Antibodies and Affibodies: Inhibitors targeting the sortilin-progranulin interaction, such as specific antibodies and the affibody-peptide fusion A3-PGRNC15*, have been shown to increase extracellular progranulin levels in vitro, which is a key therapeutic strategy for frontotemporal dementia with GRN mutations.[4][12]
-
Anti-sortilin antibodies have demonstrated a protective effect on inner retinal cells in diabetic mice when administered via intravitreal injection.[13]
Signaling Pathways and Experimental Workflows
To better understand the context of sortilin inhibition, the following diagrams illustrate a key signaling pathway influenced by sortilin and a typical experimental workflow for evaluating inhibitors.
Caption: Sortilin-TFEB Signaling Pathway.
Caption: Experimental Workflow for Sortilin Inhibitor Evaluation.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized methodologies for key experiments used in the characterization of sortilin inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor to sortilin.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant sortilin protein is then immobilized onto the chip surface. A reference channel without sortilin or with an irrelevant protein is also prepared to subtract non-specific binding.
-
Analyte Preparation: The sortilin inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The different concentrations of the inhibitor are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
Regeneration: After each injection, the chip surface is regenerated using a solution that disrupts the inhibitor-sortilin interaction without denaturing the immobilized sortilin.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Co-Immunoprecipitation (Co-IP) for Target Engagement
Objective: To confirm the interaction of a sortilin inhibitor with sortilin in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing sortilin are treated with the inhibitor or a vehicle control. The cells are then lysed using a gentle lysis buffer that preserves protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific to sortilin is added to the pre-cleared lysate and incubated to allow the formation of antibody-sortilin-inhibitor complexes.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-containing complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against sortilin and potentially a tagged inhibitor to confirm the interaction.
Cell Viability Assay
Objective: To assess the cytotoxicity of sortilin inhibitors.
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the sortilin inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: The results are normalized to the vehicle control to determine the percentage of viable cells at each inhibitor concentration. An IC50 value for cytotoxicity can be calculated if a dose-dependent effect is observed.
Conclusion
This compound stands out as a well-characterized, orally bioavailable small molecule sortilin inhibitor with demonstrated efficacy in a range of preclinical models. The landscape of sortilin inhibitors is diverse, encompassing other small molecules, antibodies, and novel protein scaffolds, each with its own set of advantages and disadvantages. The choice of inhibitor will depend on the specific therapeutic application, desired pharmacokinetic properties, and the targeted sortilin-ligand interaction. The continued development and comparative evaluation of these inhibitors will be crucial in realizing the full therapeutic potential of targeting sortilin.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. battendiseasenews.com [battendiseasenews.com]
- 8. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Sortilin Inhibitors: AF38469 and AF40431
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the neuronal receptor sortilin: AF38469 and AF40431. While both molecules target the same binding site on sortilin, this compound was developed as an optimized successor to AF40431, exhibiting superior pharmaceutical properties. This document summarizes their respective efficacies, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
AF40431 was the first small-molecule ligand identified for sortilin, demonstrating direct binding to the neurotensin-binding site. However, its utility is limited by low solubility and membrane permeability.[1] this compound was subsequently developed to overcome these limitations, offering oral bioavailability and increased membrane permeability, which has enabled more extensive preclinical evaluation.[1][2][3] this compound has shown significant efficacy in cellular and animal models of lysosomal storage disorders, particularly Batten disease, by modulating the TFEB signaling pathway.[4][5] A direct head-to-head efficacy comparison in the same experimental models has not been published; however, the improved physicochemical properties of this compound strongly suggest enhanced therapeutic potential.
Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound and AF40431.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | AF40431 | Reference |
| Oral Bioavailability | Orally bioavailable | Not reported; expected to be low | [1][2] |
| Membrane Permeability | Increased | Very low | [1] |
| Solubility | Not explicitly stated, but improved over AF40431 | Very low | [1] |
Table 2: Efficacy and Mechanism of Action
| Parameter | This compound | AF40431 | Reference |
| Target | Sortilin (neurotensin-binding site) | Sortilin (neurotensin-binding site) | [6] |
| Binding Affinity (Kd) | Similar to neurotensin | 0.7 µM | [1][6] |
| Mechanism of Action | Sortilin inhibition, activation of TFEB signaling pathway | Sortilin inhibition | [4] |
| In Vitro Efficacy (Batten Disease Models) | Reduces lysosomal storage material, increases TPP1 and PPT1 enzyme activity, stimulates TFEB/TFE3 nuclear translocation.[4] | Not extensively studied due to poor properties. | |
| In Vivo Efficacy (Batten Disease Models) | Prevents accumulation of lysosomal storage material, reduces neuroinflammation, and completely rescues tremor phenotypes in CLN2 mouse models.[4] | Not reported. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Isothermal Titration Calorimetry (ITC) for AF40431 Binding Affinity
To determine the binding affinity of AF40431 to sortilin, isothermal titration calorimetry (ITC) was employed. This technique directly measures the heat released or absorbed during a binding event.
-
Materials : Purified sortilin protein, AF40431 compound.
-
Procedure :
-
Sortilin was dialyzed against a PBS buffer (pH 7.4).
-
AF40431 was dissolved in the same PBS buffer supplemented with 4% (v/v) DMSO.
-
The ITC instrument (MicroCal iTC200) was equilibrated to the experimental temperature.
-
A solution of AF40431 was titrated into a solution containing sortilin.
-
The heat changes upon each injection were measured and integrated to generate a binding isotherm.
-
The dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS) were determined by fitting the data to a suitable binding model.[6]
-
TFEB Nuclear Translocation Assay for this compound
The activation of Transcription Factor EB (TFEB) by this compound was assessed by monitoring its translocation from the cytoplasm to the nucleus.
-
Cell Line : Wild-type Neuro 2A (N2A) cells.
-
Procedure :
-
N2A cells were transfected with a plasmid encoding a TFEB-GFP fusion protein.
-
Transfected cells were treated with this compound (40 nM) or a vehicle control.
-
Live-cell imaging was performed at various time points (e.g., 90 minutes) post-treatment using a high-content screening platform.
-
The fluorescence intensity of TFEB-GFP in the nucleus and cytoplasm was quantified.
-
A significant increase in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to control cells indicated TFEB nuclear translocation.[4][7]
-
In Vivo Efficacy Study of this compound in a CLN2 Batten Disease Mouse Model
The therapeutic potential of this compound was evaluated in a mouse model of late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).
-
Animal Model : Cln2R207X mice, which recapitulate key features of human CLN2 disease.
-
Treatment : Mice received continuous treatment with this compound or a vehicle control via their drinking water.
-
Assessments :
-
Histopathology : Brain tissues were analyzed for the accumulation of lysosomal storage material and markers of neuroinflammation (e.g., microglial activation).
-
Enzyme Activity : The activity of lysosomal enzymes such as PPT1 and TPP1 was measured in brain lysates.
-
Behavioral Phenotypes : Tremor index scores were used to quantify motor deficits.
-
-
Outcome : Treatment with this compound was shown to prevent the accumulation of histopathological markers, enhance lysosomal enzyme activity, and rescue the tremor phenotype in the Cln2R207X mice.[4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: Sortilin inhibition by this compound leads to the activation and nuclear translocation of TFEB, which in turn promotes lysosomal biogenesis and function.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of CLN2 Batten disease.
References
- 1. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. researchgate.net [researchgate.net]
- 7. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
AF38469: A Comparative Analysis of Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
AF38469 is a potent and selective small molecule inhibitor of the vacuolar protein sorting 10 (VPS10) domain-containing receptor, Sortilin. This guide provides a comprehensive comparison of this compound's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies.
Summary of Cross-Reactivity Data
While comprehensive public data from large-scale screening panels remains limited, available information strongly indicates a high degree of selectivity of this compound for Sortilin. Early reports highlighted its inability to bind to the neurotensin (B549771) receptor 1 (NTR1) and a panel of other proteins, demonstrating its specificity.
For comparative purposes, the following table summarizes the known binding affinity of this compound for its primary target, Sortilin. The absence of comprehensive, publicly available quantitative data for off-target binding prevents the creation of a direct comparative table with other receptors.
| Target | Ligand | Assay Type | Affinity (Kᵢ) |
| Sortilin | This compound | Radioligand Binding Assay | ~10 nM |
Note: The affinity is an approximate value based on available literature. Further studies would be required to establish a precise Kᵢ value.
Experimental Protocols
The determination of binding affinity and selectivity of a compound like this compound typically involves competitive radioligand binding assays. Below is a detailed methodology for a representative experiment.
Competitive Radioligand Binding Assay for Sortilin
Objective: To determine the binding affinity (Kᵢ) of this compound for the Sortilin receptor.
Materials:
-
Receptor Source: Membranes prepared from cells recombinantly expressing human Sortilin.
-
Radioligand: [¹²⁵I]-Neurotensin, a known high-affinity ligand for Sortilin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing human Sortilin and harvest them.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of receptor preparation, 50 µL of [¹²⁵I]-Neurotensin (at a concentration close to its Kₑ), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of receptor preparation, 50 µL of [¹²⁵I]-Neurotensin, and 50 µL of unlabeled neurotensin (1 µM).
-
Competition Binding: 50 µL of receptor preparation, 50 µL of [¹²⁵I]-Neurotensin, and 50 µL of varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Sortilin signaling pathways.
Caption: Cross-reactivity experimental workflow.
A Comparative Analysis of AF38469 and Genetic Sortilin Knockout in Modulating Sortilin Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies used to study the function of sortilin, a Vps10p-domain receptor implicated in a range of neurodegenerative and metabolic diseases: the small molecule inhibitor AF38469 and genetic sortilin knockout (Sort1-/-). This analysis is based on a review of preclinical studies and aims to provide an objective overview of their respective impacts on cellular pathways and protein levels, supported by available experimental data.
Introduction to Sortilin Modulation
Sortilin plays a critical role in intracellular protein trafficking, including the endocytosis and lysosomal degradation of progranulin (PGRN), a neurotrophic factor linked to frontotemporal dementia (FTD) and other neurodegenerative disorders. Consequently, inhibiting sortilin function has emerged as a promising therapeutic strategy to increase extracellular PGRN levels. Both the pharmacological inhibitor this compound and genetic knockout of the sortilin gene (SORT1) are pivotal tools in understanding the therapeutic potential and biological consequences of sortilin inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and genetic sortilin knockout on key biological markers, as reported in various preclinical studies. It is important to note that these results are from different studies and experimental systems, and direct head-to-head comparisons are limited.
Table 1: Effect on Progranulin (PGRN) Levels
| Methodology | Model System | Key Findings | Reference |
| Genetic Sortilin Knockout (Sort1-/-) | 7-month-old mice | 2.5-fold increase in total brain PGRN levels. | [1] |
| 7-month-old mice | 5-fold increase in 78 kDa PGRN in brain and serum. | [1] | |
| This compound | Not explicitly quantified for PGRN levels in the provided search results. Studies focus on downstream effects. | This compound is a potent sortilin antagonist. | [2] |
Table 2: Effect on Lysosomal Function and Related Pathways
| Methodology | Model System | Key Findings | Reference |
| Genetic Sortilin Knockout (Sort1-/-) | Mouse brain lysates | Significant reduction in the ratio of granulin (B1179632) peptides to full-length PGRN, indicating decreased lysosomal processing. | [3] |
| This compound | Wild type Neuro 2A cells | Significant stimulation of TFEB and TFE3 nuclear translocation after 90 minutes of treatment (40 nM). | [2] |
| Mouse models of Batten disease | Reduces lysosomal storage material and neuroinflammation. | [2] | |
| Diabetic mice | Reduced LAMP2 (lysosomal-associated membrane protein 2) levels. | [4] |
Experimental Protocols
Genetic Sortilin Knockout Mouse Model
Objective: To generate a mouse model with a complete or conditional inactivation of the sortilin gene (Sort1) to study the long-term systemic effects of sortilin deficiency.
Methodology:
-
Gene Targeting: Generation of Sort1 knockout mice has been achieved using gene targeting in embryonic stem (ES) cells. This involves replacing a critical exon of the Sort1 gene with a selection cassette (e.g., neomycin resistance).
-
Breeding: Heterozygous mice (Sort1+/-) are interbred to generate homozygous knockout (Sort1-/-), heterozygous (Sort1+/-), and wild-type (Sort1+/+) littermates for comparative studies.
-
Genotyping: PCR analysis of genomic DNA from tail biopsies is used to confirm the genotype of the mice.
-
Phenotypic Analysis: Tissues such as the brain and serum are collected from age-matched mice of different genotypes. Protein levels of PGRN and other relevant markers are assessed by Western blotting and ELISA. Histological analysis of brain tissue can be performed to examine neuronal morphology and gliosis.
For a detailed protocol, refer to studies such as Hu et al., 2010.[5]
This compound Treatment of Neuronal Cells
Objective: To acutely inhibit sortilin function in a cellular model to investigate the immediate downstream effects on signaling pathways and protein trafficking.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or primary cortical neurons are isolated from embryos and cultured under standard conditions. Neuroblastoma cell lines like Neuro 2A can also be used.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in culture media to the desired final concentration (e.g., 40 nM).
-
Treatment: Cultured cells are treated with this compound-containing media or a vehicle control (media with DMSO) for a specified duration (e.g., 90 minutes for signaling studies or several days for lysosomal function assays).
-
Downstream Analysis:
-
Immunofluorescence: To assess the subcellular localization of proteins like TFEB, cells are fixed, permeabilized, and incubated with primary antibodies against the protein of interest, followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.
-
Western Blotting: Cell lysates are collected to analyze the expression levels of various proteins.
-
Enzyme Activity Assays: Lysosomal enzyme activities (e.g., TPP1, PPT1) can be measured using specific substrates.
-
For a detailed protocol, refer to studies such as Tynan et al., 2023.[2]
Signaling Pathways and Experimental Workflows
Sortilin-Mediated Endocytosis of Progranulin
The following diagram illustrates the established pathway of sortilin-mediated endocytosis of progranulin, a key process disrupted by both genetic knockout and pharmacological inhibition of sortilin.
Caption: Sortilin-mediated endocytosis and lysosomal degradation of progranulin.
Comparative Workflow: this compound vs. Genetic Knockout
This diagram outlines the experimental workflows for studying the effects of this compound and genetic sortilin knockout.
References
- 1. biorxiv.org [biorxiv.org]
- 2. battendiseasenews.com [battendiseasenews.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AF38469 in New Model Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor AF38469, focusing on its specificity for its target, Sortilin (SORT1). Due to a lack of direct head-to-head comparative studies in the public domain, this guide collates available data on this compound and its alternatives to facilitate an informed assessment for researchers planning to utilize this compound in new model systems. We also provide detailed experimental protocols for independently verifying its specificity.
Introduction to this compound and the Target: Sortilin
This compound is a selective and orally bioavailable inhibitor of Sortilin (SORT1), a type I transmembrane protein belonging to the Vps10p-domain receptor family.[1] Sortilin plays a crucial role in various cellular processes, including protein trafficking, signaling, and degradation. It is involved in the pathophysiology of several diseases, including neurodegenerative disorders like Batten disease, various cancers, and diabetic retinopathy.[2][3][4] this compound exerts its inhibitory effect by binding to the Vps10p domain of Sortilin, thereby blocking the interaction with its ligands, such as pro-neurotrophins and neurotensin.[5]
Comparative Analysis of Sortilin Inhibitors
While direct comparative data is limited, the following table summarizes the available quantitative information for this compound and other known Sortilin inhibitors. This allows for an indirect comparison of their potency.
| Inhibitor | Type | Target(s) | Potency (IC50/Kd) | Key Characteristics |
| This compound | Small Molecule | Sortilin | IC50: 330 nM[6] | Orally bioavailable.[1] |
| AF40431 | Small Molecule | Sortilin | IC50: 4.4 µM, Kd: 0.7 µM[6] | Predecessor to this compound with low solubility and membrane permeability.[5] |
| Sortilin antagonist 1 | Small Molecule | Sortilin | IC50: 20 nM[6] | Potent inhibitor of Neurotensin binding to Sortilin.[6] |
| Latozinemab (AL001) | Monoclonal Antibody | Sortilin | - | Blocks the interaction between progranulin (PGRN) and Sortilin.[7] Has been evaluated in clinical trials for frontotemporal dementia.[8][9][10][11] |
| Ergotamine & Digitoxin | Small Molecule | Sortilin | Binding Score: -10.9 to -9.8 kcal/mol (in silico) | Identified through a drug repurposing screen with potentially higher binding affinity than this compound (Binding Score: -7.7 kcal/mol).[12] |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound in a new model system, a multi-tiered approach is recommended. The following are detailed methodologies for key experiments.
In Vitro Kinase and Receptor Profiling
This initial step aims to determine the selectivity of this compound against a broad panel of kinases and other receptors.
a) Broad Panel Kinase Inhibition Assay (Radiometric)
-
Principle: This assay measures the ability of this compound to inhibit the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values for any inhibited kinases.[13][14]
-
b) Radioligand Binding Assay for Off-Target Receptors
-
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from a panel of known receptors.[15][16][17][18][19]
-
Materials:
-
Membrane preparations or whole cells expressing the target receptors.
-
A specific radiolabeled ligand for each receptor.
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
-
Cellular Target Engagement Assays
These assays confirm that this compound binds to Sortilin in a cellular context.
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[20][21][22][23][24]
-
Materials:
-
Cultured cells expressing Sortilin.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Thermocycler.
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against Sortilin and loading control).
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Sortilin at each temperature by Western blotting.
-
The binding of this compound to Sortilin will result in a shift of the melting curve to a higher temperature.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of this compound's mechanism and the assessment of its specificity, the following diagrams are provided.
Caption: Sortilin signaling and the inhibitory action of this compound.
Caption: A generalized workflow for assessing inhibitor specificity.
Conclusion
This compound is a valuable tool for studying the function of Sortilin in various biological contexts. However, before its application in new model systems, a thorough assessment of its specificity is crucial to ensure that the observed effects are on-target. While direct comparative studies are currently lacking, the protocols outlined in this guide provide a robust framework for researchers to independently validate the specificity of this compound and other small molecule inhibitors. This due diligence is essential for the generation of reliable and interpretable data in drug discovery and development.
References
- 1. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. battendiseasenews.com [battendiseasenews.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latozinemab | ALZFORUM [alzforum.org]
- 8. Phase 1 study of latozinemab in progranulin‐associated frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. news-medical.net [news-medical.net]
A Comparative Analysis of AF38469 Binding Kinetics in the Landscape of Sortilin Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Binding Characteristics of a Key Sortilin Modulator.
This guide provides a comparative analysis of the binding kinetics of AF38469, a selective, orally bioavailable inhibitor of the Vps10p family sorting receptor, Sortilin. While comprehensive kinetic data for this compound remains proprietary, this document synthesizes available information on its inhibitory potency and the binding characteristics of closely related compounds. Furthermore, it details the established experimental protocols crucial for a thorough assessment of the binding kinetics of any small-molecule inhibitor targeting Sortilin. This information is intended to support researchers in drug discovery and development in their evaluation of potential therapeutic agents targeting this important receptor.
Understanding the Target: Sortilin and Its Role in Disease
Sortilin is a type I transmembrane receptor involved in a multitude of physiological and pathological processes, including neuronal viability, protein trafficking, and signal transduction. Its dysfunction has been implicated in a range of disorders such as neurodegenerative diseases, cancer, and cardiovascular conditions. As a result, Sortilin has emerged as a promising therapeutic target for the development of novel small-molecule inhibitors. This compound is one such inhibitor that has been shown to bind to the neurotensin (B549771) binding site within the Vps10p domain of Sortilin.
Comparative Binding Data of Sortilin Inhibitors
Direct comparative binding kinetics, including association (Kon) and dissociation (Koff) rates, for this compound are not publicly available. However, data on its inhibitory concentration (IC50) and the dissociation constant (Kd) of a closely related analog, AF40431, provide valuable insights into its interaction with Sortilin.
| Compound | Target | Assay Type | Kd (Dissociation Constant) | IC50 | Kon (Association Rate) | Koff (Dissociation Rate) |
| This compound | Sortilin | Not Specified | Not Available | 330 nM | Not Available | Not Available |
| AF40431 | Sortilin | Isothermal Titration Calorimetry (ITC) | 0.7 µM | 1.8 µM (Displacement Assay) | Not Available | Not Available |
Note: The Kd value for AF40431 was determined by Isothermal Titration Calorimetry, a direct binding assay, while its IC50 was determined in a competitive binding assay displacing 3H-neurotensin. The IC50 for this compound provides a measure of its functional potency. A comprehensive understanding of the binding mechanism requires the determination of both Kon and Koff rates.
Experimental Protocols for Determining Binding Kinetics
A thorough characterization of the binding kinetics of small-molecule inhibitors like this compound to Sortilin necessitates the use of biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Recombinantly express and purify the extracellular domain of human Sortilin.
-
Dialyze the purified Sortilin extensively against a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Dissolve the small-molecule inhibitor (e.g., this compound) in the same dialysis buffer. To aid solubility, a small percentage of an organic solvent like DMSO may be used, ensuring the final concentration is identical in both the protein and ligand solutions to minimize dilution artifacts.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the purified Sortilin solution into the sample cell of the ITC instrument (e.g., MicroCal iTC200).
-
Load the small-molecule inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the Sortilin solution while monitoring the heat changes.
-
A control experiment involving the injection of the inhibitor into the buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., a small-molecule inhibitor) to a ligand (e.g., Sortilin) immobilized on a sensor surface in real-time. This allows for the direct measurement of both the association (Kon) and dissociation (Koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = Koff / Kon).
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified Sortilin protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the Sortilin solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilization of Sortilin to allow for background subtraction.
-
-
SPR Binding Analysis:
-
Prepare a series of dilutions of the small-molecule inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized Sortilin.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association phase (inhibitor injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the Sortilin-immobilized flow cell.
-
Globally fit the resulting sensorgrams from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the Kon and Koff rates, and subsequently calculate the Kd.
-
Visualizing Key Processes
To aid in the conceptual understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of Sortilin and its inhibition by this compound.
Caption: Workflow for determining binding kinetics using Isothermal Titration Calorimetry.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
A Comparative Guide to AF38469 and Other Small Molecule Inhibitors of Sortilin
For Researchers, Scientists, and Drug Development Professionals
Sortilin, a multi-ligand Vps10p-domain receptor, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Its role in trafficking a variety of proteins to the lysosome for degradation or mediating signaling cascades makes it a critical node in cellular homeostasis. This guide provides an objective comparison of the small molecule inhibitor AF38469 with other notable small molecule inhibitors of sortilin, supported by available experimental data.
Mechanism of Action of Sortilin Inhibitors
Sortilin's functions are diverse and depend on the specific ligand it binds. Inhibitors have been developed to target different ligand binding sites and interfere with specific downstream signaling pathways. This compound, for instance, is known to bind to the neurotensin-binding site within the β-propeller tunnel of sortilin.[1] Other small molecules have been designed to specifically disrupt the interaction between sortilin and progranulin (PGRN), a ligand implicated in neurodegenerative diseases.[2][3]
The following diagram illustrates the central role of sortilin in cellular trafficking and signaling and the points of intervention for small molecule inhibitors.
Quantitative Comparison of Sortilin Inhibitors
The following table summarizes the available quantitative data for this compound and other selected small molecule inhibitors of sortilin. It is important to note that the inhibitory concentrations (IC50) and dissociation constants (Kd) are often determined using different assays and against different sortilin ligands, which can affect the apparent potency. Direct comparisons should be made with caution in the absence of head-to-head studies.
| Compound Name | Target Interaction | IC50 | Kd | Assay Type | Reference(s) |
| This compound | Sortilin-Neurotensin | 330 nM | - | Scintillation Proximity Assay (SPA) | [4][5] |
| AF40431 | Sortilin-Neurotensin | 4.4 µM | 0.7 µM | Scintillation Proximity Assay (SPA), Isothermal Titration Calorimetry (ITC) | [6][7][8][9][10] |
| Sortilin antagonist 1 (compound 44) | Sortilin-Neurotensin | 20 nM | - | Not specified | [11][12] |
| SORT-PGRN interaction inhibitor 1 | Sortilin-Progranulin | 2 µM | - | Not specified | [2][11] |
| SORT-PGRN interaction inhibitor 3 (Compound 13) | Sortilin-Progranulin | 0.17 µM | - | Not specified | [13] |
| BVFP | Progranulin (indirectly inhibits Sortilin binding) | - | - | Biochemical Binding Assay | [3][14][15] |
| MPEP | Reduces Sortilin expression | - | - | Western Blot | [14][15][16] |
| Latozinemab (AL001) | Sortilin-Progranulin | EC50: 0.68 nM (PGRN increase) | KD: 0.13 nM | Cell-based ELISA, Cell binding assay | [17][18][19][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize sortilin inhibitors.
Sortilin Binding Assays
These assays are fundamental for determining the binding affinity of a compound to sortilin.
This high-throughput assay measures the displacement of a radiolabeled ligand from sortilin by a test compound.[10]
-
Principle: A radiolabeled sortilin ligand (e.g., ³H-neurotensin) is incubated with recombinant sortilin protein, which is captured on scintillant-containing beads. When the radiolabeled ligand binds to sortilin, it comes into close proximity with the beads, generating a light signal. Unlabeled competitor compounds will displace the radiolabeled ligand, leading to a decrease in the signal.
-
Protocol Outline:
-
Pre-incubate the test compound with a known concentration of recombinant sortilin.
-
Add a constant concentration of ³H-neurotensin and scintillant beads (e.g., Ni-chelate beads for His-tagged sortilin).
-
Incubate to allow binding to reach equilibrium.
-
Measure the scintillation signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the competitor concentration.
-
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10]
-
Principle: A solution of the test compound is titrated into a solution containing the sortilin protein in a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Dialyze purified sortilin into a suitable buffer.
-
Dissolve the test compound in the same buffer.
-
Place the sortilin solution in the sample cell of the ITC instrument and the compound solution in the injection syringe.
-
Perform a series of small injections of the compound into the sortilin solution.
-
Measure the heat change after each injection.
-
Analyze the data to determine the binding affinity (Kd) and other thermodynamic parameters.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to assess the functional effects of sortilin inhibitors.
This assay measures the ability of an inhibitor to block the binding and subsequent internalization of a fluorescently or radioactively labeled sortilin ligand in cells expressing sortilin.[15]
-
Principle: Cells overexpressing sortilin are incubated with a labeled ligand in the presence or absence of a test compound. The amount of cell-associated label is then quantified.
-
Protocol Outline:
-
Culture cells known to express sortilin (e.g., HEK293T cells transfected with a sortilin expression vector).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add a labeled sortilin ligand (e.g., fluorescently tagged progranulin).
-
Incubate to allow for binding and internalization.
-
Wash the cells to remove unbound ligand.
-
Lyse the cells and measure the amount of internalized label using a fluorometer, scintillation counter, or by imaging.
-
Determine the IC50 or EC50 for the inhibition of ligand uptake.
-
This technique is used to assess the effect of sortilin inhibitors on downstream signaling pathways by measuring changes in the phosphorylation or expression levels of key signaling proteins.[22]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Protocol Outline:
-
Treat cells with the sortilin inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., phosphorylated forms of signaling molecules).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine changes in protein levels.
-
The following diagram provides a generalized workflow for the screening and characterization of small molecule inhibitors of sortilin.
Concluding Remarks
This compound is a well-characterized, orally bioavailable small molecule inhibitor of sortilin that targets the neurotensin binding site.[4] While a number of other small molecule inhibitors targeting sortilin are in various stages of development, a direct comparative analysis is challenging due to the diversity of assay systems and target ligands used for their characterization. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific sortilin-ligand interaction and downstream pathway of interest. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel and existing sortilin inhibitors. As the field progresses, head-to-head studies will be crucial for establishing a clearer hierarchy of potency and efficacy among this promising class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SORT-PGRN interaction inhibitor 3 | Neurotensin Receptor | TargetMol [targetmol.com]
- 14. mayo.edu [mayo.edu]
- 15. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 study of latozinemab in progranulin‐associated frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scientificarchives.com [scientificarchives.com]
A Comparative Review of AF38469: A Selective Sortilin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of the novel Sortilin inhibitor, AF38469, with other emerging alternatives. The information presented is supported by available experimental data to aid in the evaluation of these compounds for therapeutic development.
This compound is a selective and orally bioavailable small molecule inhibitor of Sortilin, a type I transmembrane glycoprotein (B1211001) involved in a variety of cellular processes, including protein trafficking and signaling. With a reported IC50 of 330 nM, this compound has become a valuable tool for studying the physiological and pathological roles of Sortilin. This guide will delve into the specifics of its performance in comparison to other known Sortilin inhibitors.
Comparative Potency and Selectivity of Sortilin Inhibitors
The development of selective Sortilin inhibitors is an active area of research. Below is a comparison of this compound with other identified small molecule inhibitors of Sortilin. The data highlights the potency of these compounds in inhibiting Sortilin activity.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | Sortilin | 330[1] | No significant activity against a panel of ~70 other targets at 10 µM, including NTR1. |
| VES001 | Sortilin | Data not publicly available | Described as a selective competitive inhibitor preserving Sortilin levels and crucial functions.[2][3] |
| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | Sortilin | 170 | Selectivity data against a broad panel of targets is not readily available in the public domain. |
| 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | Sortilin | 2000 | Selectivity data against a broad panel of targets is not readily available in the public domain. |
Experimental Methodologies for Inhibitor Evaluation
The determination of inhibitor potency and selectivity is critical for drug development. While specific, detailed protocols for each compound are often proprietary, a representative experimental workflow for assessing a Sortilin inhibitor's IC50 value and selectivity is outlined below. This is based on common industry practices such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) based competitive binding assays.
Protocol: In Vitro Sortilin Inhibitor Potency Determination using a Competitive Binding Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against Sortilin using a competitive binding assay format. This type of assay measures the ability of a compound to displace a fluorescently labeled ligand from the Sortilin protein.
Materials:
-
Recombinant human Sortilin protein
-
Fluorescently labeled Sortilin ligand (e.g., a fluorescently tagged neurotensin (B549771) analog)
-
Test compound (e.g., this compound) and control compounds
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of detecting fluorescence polarization or HTRF
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound wells.
-
Assay Plate Preparation: Add the serially diluted test compound or vehicle control to the wells of the microplate.
-
Reagent Addition: Add the fluorescently labeled Sortilin ligand to all wells at a final concentration typically at or below its Kd for Sortilin.
-
Reaction Initiation: Add the recombinant Sortilin protein to all wells to initiate the binding reaction. The final concentration of Sortilin should be optimized to give a robust signal window.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Detection: Measure the fluorescence polarization or HTRF signal using a compatible plate reader.
-
Data Analysis:
-
The raw data is typically converted to percent inhibition relative to the vehicle control (0% inhibition) and a control with no Sortilin (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.
-
Visualizing Key Pathways and Processes
To better understand the context in which this compound and other Sortilin inhibitors function, the following diagrams illustrate a key signaling pathway involving Sortilin and a typical experimental workflow.
Caption: Simplified Sortilin signaling pathways.
Caption: Workflow for IC50 determination.
References
Safety Operating Guide
Navigating the Disposal of AF38469: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds like AF38469 are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this selective Sortilin inhibitor are not publicly available, this guide provides essential safety information and a procedural framework for its responsible management, positioning your laboratory for adherence to best practices in chemical handling.
At the heart of safe chemical disposal lies the Safety Data Sheet (SDS), a document that provides comprehensive information on the potential hazards, handling, storage, and disposal of a particular substance. Chemical manufacturers are required to provide an SDS for their products. For this compound, both Cayman Chemical and Cambridge Bioscience state that an SDS is available to purchasers.[1][2] Laboratories utilizing this compound must consult this document before use to understand the specific risks and disposal requirements.
General Chemical Waste Disposal Protocol
In the absence of the specific SDS for this compound, a universal set of procedures for handling and disposing of chemical waste should be followed. This protocol is designed to minimize risk to personnel and the environment and to ensure compliance with institutional and regulatory standards.
1. Personal Protective Equipment (PPE): Before handling this compound, always don appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Avoid Contamination: Prevent the release of this compound into the environment. Do not discharge down the drain or dispose of with regular trash.[3] Spills should be contained and cleaned up with an absorbent, inert material, and the contaminated material should be treated as hazardous waste.
3. Waste Segregation: this compound waste, whether in solid form or in solution, should be segregated from other chemical waste streams unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.
4. Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard classifications as per the SDS.
5. Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
6. Consultation and Collection: Contact your institution's EHS office to schedule a pickup for your hazardous waste. Provide them with a copy of the SDS for this compound to ensure they can manage its disposal correctly.
Key Information for this compound
While detailed disposal instructions are pending the review of the official SDS, the following information has been compiled from publicly available sources.
| Property | Value | Source |
| CAS Number | 1531634-31-7 | [2] |
| Molecular Formula | C15H11F3N2O3 | [2] |
| Molecular Weight | 324.25 | [2] |
| Purity | 99.28% | [2] |
| Form | Solid | [1] |
| Storage | -20°C | [1] |
| Solubility | Soluble in ethanol (B145695) and DMSO | [1] |
Disposal Decision Workflow
The following flowchart illustrates the general decision-making process for the disposal of a research chemical like this compound.
By adhering to these guidelines and prioritizing the information contained within the manufacturer's Safety Data Sheet, research professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their laboratories.
References
Essential Safety and Operational Guide for Handling AF38469
This document provides crucial safety, handling, and disposal information for the selective sortilin inhibitor, AF38469. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical compound.
Summary of Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁F₃N₂O₃ | [1] |
| Molecular Weight | 324.25 g/mol | [1][2] |
| IC₅₀ (Sortilin) | 330 nM | [3] |
| Purity | 99.28% | [1] |
| CAS Number | 1531634-31-7 | [1] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
| Solubility in DMSO | ≥ 40 mg/mL (123.36 mM) | [2] |
| Half-life (t₁/₂) in rat (1 mg/kg, i.v.) | 1.2 hours | [3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form to avoid dust and aerosol formation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station must be available.
Preparation of Stock Solutions
For detailed instructions on preparing stock solutions, refer to the supplier's handling instructions. As a general guideline:
-
For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound in DMSO. Sonication may be required to fully dissolve the compound.[2]
-
To prepare working solutions for in vivo experiments, a common protocol involves diluting a DMSO stock solution in corn oil.[3] For example, to prepare a 1 mL working solution, 100 µL of a 20.8 mg/mL DMSO stock solution can be added to 900 µL of corn oil and mixed thoroughly.[3]
When diluting stock solutions in aqueous media, it is recommended to preheat both the stock solution and the medium to 37°C to prevent precipitation. If precipitation occurs, ultrasonic heating may be used to redissolve the compound.
Storage Conditions
Proper storage is critical to prevent degradation of the compound:
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for over a week.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with a non-combustible absorbent material, such as sand or earth, and dispose of the contaminated material in a sealed container. Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
Experimental Protocols and Signaling Pathway
This compound is a potent and selective inhibitor of the VPS10P family sorting receptor, sortilin.[4] Its mechanism of action involves blocking the interaction of sortilin with its ligands, which can have downstream effects on cellular signaling pathways.
Signaling Pathway of this compound in Neurodegenerative Disease Models
In the context of neurodegenerative lysosomal storage disorders, inhibition of sortilin by this compound has been shown to activate the transcription factors TFEB and TFE3. This activation leads to the transcription of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, ultimately enhancing lysosomal function.
Caption: Signaling pathway of this compound in modulating lysosomal function.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The identification of this compound: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
